AT7519 TFA
説明
特性
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2.C2HF3O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;3-2(4,5)1(6)7/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQTRBZWZONHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-85-6 | |
| Record name | 1H-Pyrazole-3-carboxamide, 4-[(2,6-dichlorobenzoyl)amino]-N-4-piperidinyl-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of AT7519 TFA in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[1][2] Developed through a fragment-based medicinal chemistry approach, this agent targets key regulators of the cell cycle and transcription, leading to cell cycle arrest, inhibition of tumor growth, and induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of AT7519, supported by quantitative data, experimental methodologies, and visual diagrams of the key signaling pathways involved.
Core Mechanism of Action: Multi-CDK Inhibition
AT7519 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of several CDKs, thereby inhibiting their kinase activity.[4] Its primary targets include CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[5][6] This dual mechanism of action is central to its efficacy in various cancer types, including hematological malignancies and solid tumors.[3][7]
The inhibitory activity of AT7519 against a panel of CDKs is highly potent, with IC50 values in the nanomolar range. This broad-spectrum inhibition disrupts fundamental cellular processes that are often dysregulated in cancer.[8][9]
Quantitative Data Summary
The potency of AT7519 has been quantified in numerous studies using both enzymatic assays and cell-based proliferation assays. The tables below summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC50 (nmol/L) |
|---|---|
| CDK1/cyclin B | 210[8] |
| CDK2/cyclin A | 47[8] |
| CDK4/cyclin D1 | 100[8] |
| CDK5/p35 | 13[5] |
| CDK6/cyclin D3 | 170[8] |
| CDK9/cyclin T | <10[8] |
| GSK3β | 89[4] |
Data compiled from multiple sources.[4][5][8]
Table 2: Anti-proliferative Activity (IC50) of AT7519 in Human Cancer Cell Lines (72h exposure)
| Cell Line | Cancer Type | IC50 (nmol/L) |
|---|---|---|
| MCF-7 | Breast Carcinoma | 40[10] |
| HCT116 | Colon Carcinoma | 54 - 82[4][10] |
| HL60 | Leukemia | 90[10] |
| HT29 | Colon Carcinoma | 170[10] |
| A2780 | Ovarian Carcinoma | 350[10] |
| A549 | Lung Carcinoma | 380[10] |
| SW620 | Colon Carcinoma | 940[4] |
Data compiled from multiple sources.[4][10]
Table 3: Cytotoxicity (IC50) of AT7519 in Multiple Myeloma (MM) Cell Lines (48h exposure)
| Cell Line | Description | IC50 (µM) |
|---|---|---|
| MM.1S | Dexamethasone-sensitive | 0.5[7] |
| U266 | - | 0.5[7] |
| Multiple Lines | Range | 0.5 - 2.0[4][7] |
| MM.1R | Dexamethasone-resistant | >2.0[7] |
Data compiled from multiple sources.[4][7]
Signaling Pathways and Cellular Consequences
AT7519's inhibition of multiple CDKs triggers two primary anti-cancer effects: disruption of cell cycle progression and suppression of transcription.
1. Inhibition of Cell Cycle Progression
By targeting CDK1, CDK2, CDK4, and CDK6, AT7519 blocks progression through critical cell cycle checkpoints.[5]
-
G1/S Transition: Inhibition of CDK4/6 and CDK2 prevents the phosphorylation of the Retinoblastoma protein (pRb).[11] This keeps pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and entry into the S phase.
-
G2/M Transition: Inhibition of CDK1 (also known as CDC2) prevents cells from entering mitosis, leading to arrest in the G2 phase.[7]
Studies have shown that treatment with AT7519 leads to an accumulation of cells in the G0/G1 and G2/M phases as early as 6 hours after exposure.[7] This cell cycle blockade is a direct consequence of inhibiting CDK1 and CDK2 activity, as demonstrated by the reduced phosphorylation of their respective substrates, such as PP1α (T320) and NPM (T199).[5]
2. Inhibition of Transcription
AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[6] CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 and Serine 5, a critical step for transcriptional elongation.[5][7]
By inhibiting CDK9, AT7519 prevents RNAPII phosphorylation, leading to a global inhibition of transcription.[6] This mechanism is particularly detrimental to cancer cells, which are often "addicted" to the high-level expression of certain transcripts, especially those with short half-lives that encode anti-apoptotic proteins.[12]
A key downstream effect of this transcriptional repression is the rapid downregulation of Mcl-1, an essential anti-apoptotic protein.[6][12] The loss of Mcl-1 sensitizes cancer cells to apoptosis. This effect has been observed within 4 hours of AT7519 treatment in leukemia and multiple myeloma cells.[6][7]
3. Induction of Apoptosis
The combined effects of cell cycle arrest and transcriptional inhibition culminate in the induction of programmed cell death (apoptosis).[3][7] Apoptosis induction by AT7519 is observed starting from 12 hours of treatment, with maximal effects at 48 hours.[7] This is confirmed by the cleavage of caspases-3, -8, and -9, as well as an increase in Annexin V staining.[7] The downregulation of anti-apoptotic proteins like Mcl-1 and XIAP is a critical step in this process.[6][7]
Furthermore, some studies have shown that AT7519 can activate Glycogen Synthase Kinase 3 Beta (GSK-3β) by inhibiting its phosphorylation at Serine 9.[7][13] This activation of GSK-3β appears to contribute to the pro-apoptotic effects of AT7519, independent of its transcriptional inhibitory activity.[7]
Key Experimental Protocols
The characterization of AT7519's mechanism of action relies on a set of standard and specialized laboratory techniques.
1. Cell Viability and Proliferation Assay (MTT or Alamar Blue)
-
Objective: To determine the concentration of AT7519 that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of AT7519 (e.g., 0-4 µM) for a specified period (e.g., 48 or 72 hours).[7]
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue is added to each well.
-
After incubation, the absorbance is read on a microplate reader. Viable cells metabolize the dye, resulting in a color change proportional to the number of living cells.
-
IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration.
-
2. Western Blotting
-
Objective: To detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis pathways.
-
Methodology:
-
Cells are treated with AT7519 for various time points (e.g., 0-24 hours).[6]
-
Cells are lysed to extract total protein. Protein concentration is quantified using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-Rb, phospho-RNAPII CTD, Mcl-1, cleaved PARP, cleaved Caspase-3).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Cells are treated with AT7519 (e.g., 0.5 µM) for various time points (e.g., 6, 12, 24 hours).[7]
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are treated with RNase A and stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA.
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[7]
-
4. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of cells undergoing early and late apoptosis.
-
Methodology:
-
Cells are treated with AT7519 as described above.
-
Cells are harvested and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry. The percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells is calculated.[4]
-
References
- 1. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. astx.com [astx.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the CDK inhibitory profile of AT7519 TFA
An In-depth Technical Guide to the CDK Inhibitory Profile of AT7519 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 is a potent, small-molecule inhibitor that targets multiple members of the Cyclin-Dependent Kinase (CDK) family, which are pivotal regulators of cell cycle progression and transcription.[1] Its trifluoroacetate (TFA) salt is commonly used in research settings. Developed through a fragment-based medicinal chemistry approach, AT7519 is an ATP-competitive inhibitor, binding to the active site of CDKs.[2][3][4] This multi-targeted profile allows AT7519 to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a compound of significant interest in oncology research.[3][4] This guide provides a comprehensive overview of its CDK inhibitory profile, supported by quantitative data and detailed experimental methodologies.
Quantitative Inhibitory Profile of AT7519
The inhibitory activity of AT7519 has been extensively characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values provide a quantitative measure of its potency against a panel of kinases. The data reveals that AT7519 is most potent against CDKs involved in both transcriptional regulation (CDK9) and cell cycle control (CDK1, CDK2, CDK4, CDK5, CDK6).[1][5]
| Kinase Target | IC50 (nM) | Ki (nM) | Primary Function(s) |
| CDK9/Cyclin T | <10 - 18 | - | Transcriptional Regulation |
| CDK5/p35 | 13 | - | Neuronal function, Cell Cycle |
| CDK2/Cyclin A | 44 - 47 | - | G1/S & G2/M Transition |
| CDK4/Cyclin D1 | 100 | - | G1/S Transition |
| CDK6/Cyclin D3 | 170 | - | G1/S Transition |
| CDK1/Cyclin B | 190 - 210 | 38 | G2/M Transition (Mitosis) |
| CDK2/Cyclin E | 510 | - | G1/S Transition |
| CDK7/Cyclin H | ~2400 | - | CDK Activation, Transcription |
| GSK3β | 89 | - | Glycogen Metabolism, Apoptosis |
Data compiled from multiple sources.[2][3][5][6][7]
Signaling Pathways Targeted by AT7519
AT7519's mechanism of action is rooted in its ability to inhibit multiple CDKs that control two fundamental cellular processes: cell cycle progression and transcription. By blocking these kinases, AT7519 induces cell cycle arrest, primarily at the G1/S and G2/M phases, and triggers apoptosis.[3][8] Its potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the dephosphorylation of RNA Polymerase II and a subsequent reduction in the transcription of anti-apoptotic proteins like Mcl-1.[9][10]
Caption: Signaling pathways targeted by AT7519.
Experimental Protocols
The determination of AT7519's inhibitory profile involves a variety of in vitro biochemical and cell-based assays.
Biochemical Kinase Assays
These assays measure the direct inhibitory effect of AT7519 on the enzymatic activity of purified kinases. Different formats are used depending on the specific kinase.[6]
-
Radiometric Filter Binding Assays (for CDK1, CDK2, GSK3β):
-
Reaction Mixture: The relevant kinase (e.g., CDK1/Cyclin B, CDK2/Cyclin A) is incubated in a buffer solution containing a specific substrate (e.g., Histone H1 for CDK1/2, glycogen synthase peptide for GSK3β), MgCl2, and radiolabeled ATP (e.g., [γ-³³P]ATP).[6]
-
Inhibitor Addition: Serial dilutions of AT7519 are added to the reaction mixtures.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 2-4 hours) at a controlled temperature.
-
Termination & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP by binding to a filter membrane.
-
Detection: The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay) (for CDK4, CDK6):
-
Plate Coating: 96-well plates are coated with a recombinant substrate, such as GST-pRb (a fragment of the retinoblastoma protein).[6]
-
Kinase Reaction: The kinase (e.g., CDK4/Cyclin D1) is added to the wells along with ATP, necessary cofactors, and varying concentrations of AT7519.
-
Incubation: The plate is incubated to allow the phosphorylation reaction to occur.
-
Detection: The reaction is stopped, and a primary antibody specific to the phosphorylated epitope on the substrate (e.g., anti-phospho-Rb Ser780) is added.[6]
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-linked) is added, which binds to the primary antibody.
-
Signal Generation: A substrate for the enzyme is added, producing a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated substrate.
-
Measurement: The signal is read using a plate reader to determine kinase activity and calculate IC50 values.
-
-
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) (for CDK5): This is a time-resolved fluorescence resonance energy transfer (FRET)-based assay that utilizes a specific antibody to detect the phosphorylated substrate, offering high sensitivity.[1][6]
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Assays
These assays evaluate the effects of AT7519 on cellular processes in cultured human tumor cell lines.
-
Anti-proliferative and Cytotoxicity Assays:
-
Methodology: Tumor cells are seeded in 96-well plates and incubated with various concentrations of AT7519 for 48-72 hours.[2][8] Cell viability is then assessed using metabolic assays such as MTT, MTS, or CCK-8, which measure the activity of mitochondrial dehydrogenases in living cells.[2][8][9]
-
Endpoint: The IC50 value, representing the concentration of AT7519 that inhibits cell proliferation by 50%, is determined. AT7519 shows potent antiproliferative activity with IC50 values typically ranging from 40 to 940 nM across a broad panel of human tumor cell lines.[3][4]
-
-
Cell Cycle Analysis:
-
Methodology: Cells are treated with AT7519 for a defined period (e.g., 24 hours), then harvested, fixed in ethanol, and stained with a DNA-intercalating dye like propidium iodide.[3] The DNA content per cell is quantified using flow cytometry.
-
Endpoint: Analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Treatment with AT7519 typically results in cell cycle arrest at the G1/S and G2/M transitions.[3]
-
-
Apoptosis Assays:
-
Methodology: The induction of apoptosis can be confirmed by several methods, including Annexin V/PI staining followed by flow cytometry, TUNEL staining to detect DNA fragmentation, or colony formation assays where the ability of single cells to grow into colonies after drug exposure is measured.[2][3]
-
Endpoint: These assays quantify the percentage of apoptotic cells, demonstrating that AT7519's anti-proliferative effects are accompanied by the induction of programmed cell death.
-
Conclusion
This compound is a multi-targeted CDK inhibitor with a distinct and potent inhibitory profile. It demonstrates high efficacy against CDKs that are central to both cell cycle control (CDK1, 2, 4, 5, 6) and transcriptional regulation (CDK9).[1] This dual mechanism of action—inducing cell cycle arrest and inhibiting the transcription of key survival proteins—underpins its robust anti-tumor activity observed in preclinical models. The comprehensive data on its inhibitory profile and the established methodologies for its characterization provide a solid foundation for its continued investigation and development as a potential therapeutic agent in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
AT7519 TFA downstream signaling pathways
An In-depth Technical Guide to the Downstream Signaling Pathways of AT7519 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1] Its trifluoroacetate salt, this compound, has demonstrated significant anti-neoplastic activity in a range of preclinical cancer models.[2] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Quantitative Data Summary
The inhibitory activity of AT7519 has been quantified across various kinases and tumor cell lines. The following tables summarize the key potency and efficacy data.
Table 1: Kinase Inhibitory Potency of AT7519
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| CDK1/cyclin B | 210 | 38 | ATP competitive inhibition.[3] |
| CDK2/cyclin A | 47 | - | Potent inhibition of a key cell cycle kinase.[4][5] |
| CDK2/cyclin E | 510 | - | [3] |
| CDK4/cyclin D1 | 100 | - | [4][5] |
| CDK5/p35 | 18 | - | [3] |
| CDK6/cyclin D3 | 170 | - | [4][5] |
| CDK9/cyclin T | <10 | - | Strong inhibition of transcriptional CDK.[4][5] |
| GSK-3β | 89 | - | An exception to its selectivity for CDKs.[3][6] |
Table 2: Anti-proliferative Activity of AT7519 in Human Tumor Cell Lines
| Cell Line | Cancer Type | Antiproliferative IC50 | Notes |
| MM.1S | Multiple Myeloma | 0.5 µM (48h) | Highly sensitive cell line.[7] |
| U266 | Multiple Myeloma | 0.5 µM (48h) | [7] |
| MM1R | Multiple Myeloma | >2 µM (48h) | A more resistant cell line.[7] |
| HCT116 | Colon Cancer | 82 nM (72h) | [3] |
| HT29 | Colon Cancer | - | Tumor regression observed in xenograft models.[8] |
| A2780 | Ovarian Cancer | 350 nM (72h) | [3] |
| MCF-7 | Breast Cancer | 40 nM | [3] |
| SW620 | Colorectal Carcinoma | 940 nM | [3] |
| HL60 | Leukemia | - | Rapid induction of apoptosis observed. |
| MYCN-amplified Neuroblastoma | Neuroblastoma | 1.7 µM (LC50) | More potent than in MYCN single copy cell lines. |
| MYCN single copy Neuroblastoma | Neuroblastoma | 8.1 µM (LC50) | [9] |
Core Signaling Pathways and Mechanisms of Action
AT7519 exerts its anti-cancer effects through the modulation of several critical downstream signaling pathways.
Inhibition of Cell Cycle Progression
As a potent inhibitor of CDKs 1, 2, 4, and 6, AT7519 directly interferes with the cell cycle machinery.[6] Inhibition of these kinases prevents the phosphorylation of key substrates required for cell cycle phase transitions, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[8][10] A key substrate of CDK2, the retinoblastoma protein (Rb), remains in its hypophosphorylated, active state, sequestering E2F transcription factors and preventing the expression of genes necessary for S-phase entry.[9] Similarly, inhibition of CDK1/cyclin B prevents entry into mitosis.
Caption: AT7519-mediated inhibition of cell cycle progression.
Transcriptional Regulation via CDK9 Inhibition
AT7519 is a particularly potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[11] CDK9 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the transition from transcriptional initiation to productive elongation.[7] By inhibiting CDK9, AT7519 prevents RNAPII CTD phosphorylation, leading to a global decrease in transcription.[4][11] This mechanism is especially detrimental to cancer cells, which are often dependent on the high-level expression of anti-apoptotic proteins with short half-lives, such as Mcl-1 and XIAP.[7][11] The downregulation of these survival proteins contributes significantly to AT7519-induced apoptosis.[12]
Caption: Transcriptional inhibition by AT7519 via the CDK9/RNAPII axis.
Induction of Apoptosis via GSK-3β Activation
In addition to its effects on CDKs, AT7519 also inhibits Glycogen Synthase Kinase 3β (GSK-3β) phosphorylation at Serine 9.[7] This dephosphorylation leads to the activation of GSK-3β.[7] Activated GSK-3β is implicated in pro-apoptotic signaling, and its activation by AT7519 has been shown to be a key contributor to the induction of apoptosis in multiple myeloma cells, independent of its transcriptional inhibitory effects.[7] This dual mechanism of action, targeting both transcription and a pro-apoptotic kinase, likely contributes to the potent cytotoxicity of AT7519.
Caption: AT7519-induced apoptosis through GSK-3β activation.
Experimental Protocols
The following are representative methodologies for key experiments used to elucidate the downstream effects of AT7519.
Western Blotting for Phosphoprotein Analysis
This protocol is used to assess the phosphorylation status of AT7519 targets and downstream effectors.
-
Cell Lysis: Treat cells with desired concentrations of AT7519 for specified time points. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include those against phospho-Rb (Ser780), phospho-RNAPII CTD (Ser2/5), total Rb, total RNAPII, Mcl-1, cleaved PARP, and β-actin (as a loading control).[7][8][9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: A typical experimental workflow for Western blotting.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following AT7519 treatment.
-
Cell Treatment and Fixation: Treat cells with AT7519 or vehicle control for various time points (e.g., 6, 12, 24 hours).[7] Harvest cells and fix in ice-cold 70% ethanol while vortexing, then store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis.[7]
In Vitro Kinase Assays
These assays are used to determine the direct inhibitory effect of AT7519 on specific kinases.
-
Assay Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a specific substrate.
-
Procedure (Radiometric Format for CDKs): The relevant CDK and a substrate (e.g., Histone H1) are incubated in a reaction buffer containing MgCl2, DTT, and [γ-³³P]ATP, along with varying concentrations of AT7519.[6] The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of AT7519.
Conclusion
This compound is a multi-targeted CDK inhibitor with a complex and potent mechanism of action. Its ability to concurrently inhibit cell cycle progression, suppress transcription of key survival genes, and activate pro-apoptotic signaling through GSK-3β underscores its potential as a powerful anti-cancer agent. The data and protocols presented in this guide offer a detailed framework for understanding and further investigating the downstream signaling pathways of AT7519, providing a solid foundation for ongoing research and clinical development.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 9. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
The In Vitro Biological Activity of AT7519 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant promise in preclinical cancer research. This technical guide provides an in-depth overview of the in vitro biological activity of AT7519 trifluoroacetate (TFA). It summarizes key quantitative data, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively design and interpret experiments involving AT7519 TFA.
Introduction
AT7519 is an ATP-competitive inhibitor targeting several members of the cyclin-dependent kinase family, which are crucial regulators of the cell cycle and transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] AT7519 has been shown to potently inhibit CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][4][5] This broad-spectrum inhibition leads to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation in a variety of human cancer cell lines.[2][6][7] The trifluoroacetate salt (TFA) is a common formulation for preclinical in vitro studies. This document outlines the key in vitro biological activities of this compound, providing a comprehensive resource for the scientific community.
Quantitative Data
The in vitro potency of this compound has been characterized through various assays, including kinase inhibition and cancer cell line proliferation. The following tables summarize the key quantitative data.
Table 1: Kinase Inhibitory Activity of AT7519
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK2/cyclin E | Not specified |
| CDK3 | Less potent |
| CDK4/cyclin D1 | 100 |
| CDK5/p35 | 13 |
| CDK6/cyclin D3 | 170 |
| CDK7 | Less potent |
| CDK9/cyclin T | <10 |
| GSK3β | 89 |
Data compiled from multiple sources.[2][3][4][5][6][8][9]
Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | 82 |
| HT29 | Colon Cancer | Not specified |
| SW620 | Colon Cancer | 940 |
| MCF-7 | Breast Cancer | 40 |
| MDA-MB-468 | Breast Cancer | Not specified |
| A2780 | Ovarian Cancer | 350 |
| U87MG | Glioblastoma | Dose-dependent inhibition |
| U251 | Glioblastoma | Dose-dependent inhibition |
| MM.1S | Multiple Myeloma | 500 |
| U266 | Multiple Myeloma | 500 |
| MM.1R | Multiple Myeloma | >2000 |
| HL60 | Leukemia | Not specified |
Data compiled from multiple sources.[2][4][8]
Mechanism of Action
AT7519 exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily driven by its inhibition of key CDKs. This leads to two major downstream consequences: cell cycle arrest and induction of apoptosis.
Cell Cycle Arrest
Inhibition of CDK1, CDK2, CDK4, and CDK6 disrupts the normal progression of the cell cycle.[2] Specifically, AT7519 has been shown to induce cell cycle arrest at the G1/S and G2/M phases in various cancer cell lines. This prevents cancer cells from proliferating.
Induction of Apoptosis
AT7519 is a potent inducer of apoptosis, or programmed cell death.[10] This is achieved through several mechanisms:
-
Inhibition of Transcriptional CDKs: By inhibiting CDK9, AT7519 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a global inhibition of transcription.[10] This downregulates the expression of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP.
-
Activation of GSK-3β: AT7519 can also induce apoptosis through the activation of Glycogen Synthase Kinase 3β (GSK-3β) by inhibiting its phosphorylation.[6]
The following diagram illustrates the signaling pathway of AT7519.
Caption: Signaling pathway of AT7519 leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to evaluate the biological activity of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of AT7519 required to inhibit the activity of specific kinases by 50% (IC50).
Materials:
-
Recombinant active kinases (e.g., CDK1/cyclin B, CDK2/cyclin A, etc.)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 15 mM MgCl₂)
-
96-well filter plates
-
Scintillation counter or appropriate detection system for non-radioactive methods
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter (for radiolabeled ATP) or other detection methods.
-
Calculate the percentage of kinase inhibition for each AT7519 concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add additional Binding Buffer to each sample.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to investigate the molecular effects of this compound.
Materials:
-
Human cancer cell lines
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Mcl-1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
The following diagram provides a general workflow for evaluating the in vitro activity of AT7519.
Caption: General experimental workflow for in vitro characterization of AT7519.
Logical Relationships of AT7519's Biological Effects
The in vitro biological activities of AT7519 are interconnected. Its primary biochemical activity, kinase inhibition, triggers a cascade of cellular events that ultimately lead to the desired anti-cancer outcome.
The diagram below illustrates the logical flow from the molecular target to the cellular phenotype.
Caption: Logical relationship of AT7519's biological effects from target to outcome.
Conclusion
This compound is a potent multi-CDK inhibitor with significant in vitro anti-cancer activity. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines underscores its therapeutic potential. This technical guide provides a comprehensive summary of its in vitro biological profile, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information compiled herein serves as a valuable resource for researchers and drug development professionals working with this promising compound.
References
- 1. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kumc.edu [kumc.edu]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
AT7519 TFA: A Technical Guide to Target Proteins and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of protein kinases crucial for cell cycle regulation, transcription, and other fundamental cellular processes.[1] Its trifluoroacetate salt, AT7519 TFA, has demonstrated significant anti-proliferative activity in a range of human tumor cell lines and has been investigated in clinical trials for various cancers.[2][3] This technical guide provides a comprehensive overview of the target proteins of this compound, its binding affinities, the experimental protocols used for these determinations, and the key signaling pathways it modulates.
Target Proteins and Binding Affinity
This compound exhibits inhibitory activity against several key CDKs involved in both cell cycle progression and transcriptional regulation. The compound also shows activity against Glycogen Synthase Kinase 3β (GSK3β).[4][5] The binding affinity of AT7519 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For CDK1, the inhibition constant (Ki), a measure of the inhibitor's binding affinity, has also been determined.
The quantitative data for AT7519's binding affinity to its primary target proteins are summarized in the table below.
| Target Protein | Binding Affinity (IC50) | Binding Affinity (Ki) |
| CDK1/cyclin B | 210 nM | 38 nM |
| CDK2/cyclin A | 47 nM | Not Reported |
| CDK2/cyclin E | Not Reported | Not Reported |
| CDK4/cyclin D1 | 100 nM | Not Reported |
| CDK5/p35 | 13 nM | Not Reported |
| CDK6/cyclin D3 | 170 nM | Not Reported |
| CDK9/cyclin T | <10 nM | Not Reported |
| GSK3β | 89 nM | Not Reported |
Note: The IC50 values are sourced from multiple consistent reports.[4][5][6] The Ki value for CDK1 is also reported in the literature.[4][7]
Signaling Pathways Modulated by AT7519
AT7519 exerts its anti-cancer effects by disrupting key signaling pathways that control cell proliferation and survival. The primary mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest and apoptosis.[4][8] Furthermore, its potent inhibition of CDK9 interferes with transcriptional processes, contributing to its cytotoxic effects.[9][10]
The diagram below illustrates the core signaling pathways affected by AT7519.
Experimental Protocols
The determination of AT7519's binding affinities involves a variety of in vitro kinase assays. The specific methodologies employed for each target protein are detailed below.
Radiometric Filter Binding Assays (CDK1, CDK2, GSK3β)
This method directly measures the phosphorylation of a substrate by the target kinase using a radiolabeled ATP.
-
Principle: The kinase, substrate, and [γ-³²P]ATP are incubated together. The phosphorylated substrate is then captured on a filter membrane, while the unbound [γ-³²P]ATP is washed away. The radioactivity retained on the filter is proportional to the kinase activity.
-
Workflow Diagram:
Workflow for a radiometric filter binding kinase assay. -
Protocol Details:
-
CDK1 and CDK2: The assays are conducted in a buffer containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM sodium orthovanadate, 1 mM DTT, and 0.1 mg/mL BSA. Histone H1 (0.12 μg/mL) is used as the substrate. The reaction is initiated with 45 μM ATP (containing [γ-³²P]ATP) and incubated for 2 to 4 hours with varying concentrations of AT7519.[11]
-
GSK3β: The assay buffer consists of 10 mM MOPS (pH 7.0), 0.1 mg/mL BSA, 0.001% Brij-35, 0.5% glycerol, 0.2 mM EDTA, 10 mM MgCl₂, and 0.01% β-mercaptoethanol. Glycogen synthase peptide 2 (5 μM) serves as the substrate. The reaction is initiated with 15 μM ATP (containing [γ-³²P]ATP) and incubated for 3 hours.[4]
-
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) (CDK5)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a non-radioactive method for detecting kinase activity.
-
Principle: A biotinylated substrate is phosphorylated by the kinase. The reaction mixture is then added to a streptavidin-coated plate. A europium-labeled anti-phospho-substrate antibody is used for detection. The fluorescence signal is proportional to the extent of substrate phosphorylation.
-
Workflow Diagram:
Workflow for a DELFIA kinase assay. -
Protocol Details: The assay for CDK5/p35 utilizes a biotinylated Histone H1 peptide (1 μM) as the substrate. The reaction is carried out in a buffer containing 25 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 0.025% Brij-35, 0.1 mg/mL BSA, and 1 mM DTT. The reaction is initiated with 15 μM ATP and incubated for 30 minutes with different concentrations of AT7519.[4]
ELISA (Enzyme-Linked Immunosorbent Assay) (CDK4 and CDK6)
This immunoassay is used to detect the phosphorylated substrate.
-
Principle: A plate is coated with a substrate for the kinase. After the kinase reaction in the presence of the inhibitor, the phosphorylated substrate is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme that catalyzes a colorimetric reaction. The signal intensity is inversely proportional to the kinase inhibition.
-
Workflow Diagram:
Workflow for an ELISA-based kinase assay. -
Protocol Details: For CDK4 and CDK6 assays, plates are coated with GST-pRb (769-921). The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl₂, 1 mM DTT, 1 mM EGTA (pH 8.0), and 0.02% Triton X-100. The reaction is initiated by the addition of ATP and incubated for 30 minutes with varying concentrations of AT7519. The phosphorylated Rb is detected using an anti-phospho-Rb (Serine 780) primary antibody and an alkaline phosphatase-linked secondary antibody.[4]
Conclusion
This compound is a multi-targeted kinase inhibitor with potent activity against several CDKs and GSK3β. Its mechanism of action, involving the dual inhibition of cell cycle progression and transcription, provides a strong rationale for its investigation as an anti-cancer therapeutic. The well-characterized binding affinities and the established experimental protocols for their determination offer a solid foundation for further research and development in the field of oncology.
References
- 1. Kinase assay with Cdk immunoprecipitates from embryos [wwwuser.gwdguser.de]
- 2. mybiosource.com [mybiosource.com]
- 3. appletonwoods.co.uk [appletonwoods.co.uk]
- 4. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Human CDK6 ELISA Kit [ABIN6966172] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DELFIA Kinase Assays | Revvity [revvity.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
AT7519 TFA: A Multi-faceted Approach to Inducing Apoptosis in Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AT7519 Trifluoroacetate (TFA) is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[1] Its ability to induce apoptosis in a wide range of cancer cells has positioned it as a promising candidate in oncology research and clinical development.[2][3] This technical guide provides a comprehensive overview of the mechanisms by which AT7519 TFA induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction
This compound is a multi-targeted CDK inhibitor with significant activity against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4][5] By disrupting the function of these key enzymes, this compound interferes with cell cycle progression and transcriptional regulation, ultimately leading to programmed cell death, or apoptosis.[1][6] This document serves as a technical resource for researchers and scientists, offering a detailed exploration of the molecular pathways affected by this compound and the experimental methodologies used to elucidate its apoptotic effects.
Mechanism of Action in Apoptosis Induction
This compound induces apoptosis through a multi-pronged approach, primarily by:
-
Inhibiting Transcriptional CDKs (CDK7 and CDK9): This leads to the dephosphorylation of RNA Polymerase II, suppressing the transcription of short-lived anti-apoptotic proteins.[7][8]
-
Downregulating Anti-Apoptotic Proteins: A key consequence of transcriptional inhibition is the rapid reduction of Mcl-1, an essential survival protein for many cancer cells.[7][9]
-
Activating Pro-Apoptotic Pathways: this compound has been shown to activate Glycogen Synthase Kinase 3 Beta (GSK-3β), a protein implicated in promoting apoptosis.[8]
-
Inducing Cell Cycle Arrest: By inhibiting cell cycle-associated CDKs (CDK1, CDK2, CDK4, CDK6), this compound causes cells to arrest at various phases of the cell cycle, which can trigger apoptosis.[2][10]
Quantitative Data on this compound Activity
The efficacy of this compound in inhibiting CDKs and inducing cytotoxicity has been quantified across various studies and cell lines.
| Target | IC50 (nM) | Reference |
| CDK1/cyclin B | 210 | [4] |
| CDK2/cyclin A | 47 | [4] |
| CDK4/cyclin D1 | 100 | [4] |
| CDK5/p35 | 13 | [4] |
| CDK6/cyclin D3 | 170 | [4] |
| CDK9/cyclin T | <10 | [4] |
| GSK3β | 89 | [4] |
Table 1: Inhibitory Concentration (IC50) of this compound against various kinases.
| Cell Line Type | Cell Line | This compound Concentration | Effect | Reference |
| Multiple Myeloma | MM.1S, U266 | 0.5 µM | IC50 for cytotoxicity | [11] |
| Multiple Myeloma | MM cells | 0.5 µM | Time-dependent induction of apoptosis | [4] |
| Leukemia | Various | 100-700 nM | Induction of apoptosis | [7] |
| Human Tumor Cell Lines | Various | 250 nM | Inhibition of cell cycle progression | [4] |
| Glioblastoma | U251 | 0.246 µM | IC50 at 48h | [10] |
| Glioblastoma | U87MG | 0.2218 µM | IC50 at 48h | [10] |
Table 2: Apoptotic and Cytotoxic Effects of this compound on Various Cancer Cell Lines.
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the primary signaling cascade initiated by this compound, leading to apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
A typical experimental workflow to evaluate the apoptotic effects of this compound is outlined below.
Caption: Workflow for apoptosis assessment.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.[12]
-
After overnight incubation, treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.[11]
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a specified period to allow for formazan crystal formation.[11][13]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Methodology:
-
Treat cells with this compound for the desired time points.[14]
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[15]
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.[14]
-
The percentage of apoptotic cells is determined by quantifying the Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) populations.[13]
Western Blot Analysis
Objective: To detect changes in the expression levels of apoptosis-related proteins.
Methodology:
-
Treat cells with this compound and prepare whole-cell lysates.[11]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for target proteins such as Mcl-1, Bcl-2, cleaved PARP, and cleaved caspases.[7][10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, acting through the inhibition of multiple CDKs. Its ability to suppress the transcription of key survival proteins like Mcl-1, coupled with its induction of cell cycle arrest, provides a powerful and multi-faceted mechanism for eliminating malignant cells. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound in various cancer models. As research continues, a deeper understanding of its complex interactions within the cellular signaling network will be crucial for its successful clinical application.
References
- 1. Facebook [cancer.gov]
- 2. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 6. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 7. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. brieflands.com [brieflands.com]
- 15. Induction of Eosinophil Apoptosis by the Cyclin-Dependent Kinase Inhibitor AT7519 Promotes the Resolution of Eosinophil-Dominant Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
AT7519 TFA: A Multi-Modal Inhibitor of Transcriptional and Cell Cycle Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-neoplastic activity in a range of preclinical cancer models. Its mechanism of action is multi-faceted, primarily driven by the inhibition of CDKs that are critical for both cell cycle progression and transcriptional regulation. This technical guide provides a comprehensive overview of the core mechanism of AT7519, with a particular focus on its inhibition of RNA polymerase II, a key process in cancer cell proliferation and survival. This document will detail the quantitative inhibitory profile of AT7519, outline key experimental methodologies for its characterization, and visualize the associated signaling pathways and experimental workflows.
Introduction
The cyclin-dependent kinase family plays a pivotal role in the regulation of the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. AT7519, a pyrazole-carboxamide derivative, has emerged as a significant multi-CDK inhibitor with a distinct profile that includes potent activity against CDKs involved in both cell cycle control (CDK1, CDK2, CDK4) and transcriptional regulation (CDK9).[1][2] The trifluoroacetic acid (TFA) salt of AT7519 is commonly used in research settings.
The inhibition of transcriptional kinases, particularly CDK9, is a key aspect of AT7519's anti-cancer activity. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This phosphorylation event is essential for the transition from abortive to productive transcription elongation. By inhibiting CDK9, AT7519 effectively stalls RNAP II, leading to a global down-regulation of transcription. This has a profound impact on the expression of short-lived anti-apoptotic proteins, such as Mcl-1, which are critical for the survival of many tumor cells.[3][4][5]
This guide will provide a detailed examination of the mechanism of action of AT7519, its inhibitory profile, and the experimental approaches used to characterize its activity.
Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription
AT7519 exerts its anti-tumor effects through the simultaneous inhibition of multiple CDKs, leading to a dual blockade of cell cycle progression and transcription.
Inhibition of RNA Polymerase II Phosphorylation
The primary mechanism for AT7519-mediated transcriptional inhibition is through its potent inhibition of CDK9. As a core component of P-TEFb, CDK9 phosphorylates the serine 2 and serine 5 residues within the heptapeptide repeats of the RNAP II CTD.[4] This phosphorylation is a critical step for the release of promoter-proximal pausing of RNAP II and the initiation of productive transcription elongation.
AT7519 treatment leads to a rapid and dose-dependent dephosphorylation of the RNAP II CTD at both serine 2 and serine 5 sites.[4] This prevents the recruitment of other essential transcription factors and ultimately leads to a global inhibition of mRNA synthesis.[3][4] The consequences of this transcriptional blockade are particularly detrimental to cancer cells, which are often highly dependent on the continuous expression of labile anti-apoptotic proteins for their survival.
Cell Cycle Arrest and Apoptosis
In addition to its effects on transcription, AT7519 is a potent inhibitor of cell cycle-associated CDKs, including CDK1, CDK2, and CDK4.[1] Inhibition of these kinases leads to cell cycle arrest at the G1/S and G2/M phases.[4] The inhibition of CDK2, in particular, prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
The combined effects of transcriptional inhibition and cell cycle arrest culminate in the induction of apoptosis. The downregulation of anti-apoptotic proteins like Mcl-1, coupled with cell cycle dysregulation, triggers the intrinsic apoptotic pathway.[3]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of AT7519 against various CDKs and its anti-proliferative effects in a panel of human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Profile of AT7519
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 210[1][3] |
| CDK2/cyclin A | 47[1][3] |
| CDK4/cyclin D1 | 100[1][3] |
| CDK5/p25 | <10[3] |
| CDK6/cyclin D3 | 170[1][3] |
| CDK9/cyclin T1 | <10[3] |
| GSK3β | 89[1][6] |
Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 40 - 940[1] |
| HT29 | Colon Carcinoma | 40 - 940[1] |
| MCF-7 | Breast Carcinoma | 40[6] |
| SW620 | Colorectal Adenocarcinoma | 940[6] |
| MM.1S | Multiple Myeloma | 500[6] |
| U266 | Multiple Myeloma | 500[6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of AT7519.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of AT7519 against a panel of purified kinases.
-
Methodology:
-
Kinase reactions are typically performed in a 96-well plate format.
-
Each well contains the purified kinase, a specific substrate peptide, and a range of AT7519 concentrations.
-
The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Following incubation at 30°C, the reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose filter membrane.
-
Unincorporated [γ-³²P]ATP is washed away.
-
The amount of incorporated radioactivity, corresponding to kinase activity, is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the AT7519 concentration.
-
Cell Viability Assays (MTS/MTT)
-
Objective: To assess the anti-proliferative effects of AT7519 on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a serial dilution of AT7519 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
For MTS assays, a tetrazolium salt solution (MTS) is added to each well. Viable cells with active metabolism convert the MTS into a formazan product that is soluble in the culture medium.
-
For MTT assays, the MTT reagent is added, which is converted into an insoluble formazan product that is then solubilized with a detergent.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
-
Western Blot Analysis for Pharmacodynamic Markers
-
Objective: To evaluate the effect of AT7519 on the phosphorylation status of key downstream targets in cells and tumor tissues.
-
Methodology:
-
Cells or tumor tissues are treated with AT7519 for various times and at different concentrations.
-
Total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-RNAP II Ser2/5, total RNAP II, phospho-Rb, total Rb, Mcl-1, cleaved PARP).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Models
-
Objective: To assess the anti-tumor efficacy of AT7519 in a living organism.
-
Methodology:
-
Human cancer cells (e.g., HCT116, MM.1S) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[1][4]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
AT7519 is administered to the treatment group via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a specific dosing schedule.[1][4] The control group receives a vehicle solution.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to assess target engagement.
-
Animal body weight and overall health are monitored throughout the study to assess toxicity.
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by AT7519 and a typical experimental workflow for its preclinical evaluation.
Figure 1: AT7519 dual mechanism of action.
Figure 2: Preclinical evaluation workflow for AT7519.
Conclusion
AT7519 is a promising anti-cancer agent with a well-defined dual mechanism of action that involves the inhibition of both transcriptional and cell cycle-regulating CDKs. Its ability to potently suppress RNA polymerase II phosphorylation through CDK9 inhibition provides a strong rationale for its development in cancers that are dependent on the continuous expression of short-lived survival proteins. The experimental methodologies outlined in this guide provide a robust framework for the continued preclinical and clinical investigation of AT7519 and other multi-CDK inhibitors. This comprehensive understanding of its mechanism and preclinical activity is essential for its successful translation into a clinical setting.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AT7519 TFA: Discovery, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1][2][3][4] Developed by Astex Therapeutics through a fragment-based drug discovery approach, AT7519 has demonstrated significant anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines and preclinical tumor models.[5][6] Its mechanism of action involves the inhibition of several CDKs, leading to cell cycle arrest and the suppression of transcription required for tumor cell survival.[1][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of AT7519 and its trifluoroacetate (TFA) salt, including detailed experimental protocols and data presented for ease of reference.
Discovery and Chemical Properties
AT7519 was identified through a fragment-based screening approach using high-throughput X-ray crystallography to screen for small molecule fragments that bind to the ATP-binding site of CDK2.[2][6] This was followed by structure-guided optimization of an indazole hit to develop a potent inhibitor with improved pharmacological properties.[6]
Chemical Identity
-
Systematic Name: N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide[1][2]
-
Synonyms: AT7519, AT-7519[7]
-
Chemical Formula (Free Base): C₁₆H₁₇Cl₂N₅O₂[8]
-
Molecular Weight (Free Base): 382.24 g/mol [8]
-
CAS Number (Free Base): 844442-38-2[8]
AT7519 TFA Salt
For research and preclinical development, AT7519 is often formulated as a trifluoroacetate (TFA) salt.
-
Chemical Formula (TFA Salt): C₁₈H₁₈Cl₂F₃N₅O₄
-
Molecular Weight (TFA Salt): 496.27
-
CAS Number (TFA Salt): 1431697-85-6
Physicochemical Properties
| Property | Value |
| Appearance | White solid[8] |
| Solubility | Soluble in DMSO.[9] For in vivo studies, formulations in saline or a mixture of DMSO, PEG300, Tween-80, and saline have been used.[1][10] |
| Stability (TFA Salt) | The stock solution of this compound is stable for 6 months at -80°C and 1 month at -20°C when stored sealed and away from moisture.[1] |
Mechanism of Action and Biological Activity
AT7519 is an ATP-competitive inhibitor of a range of cyclin-dependent kinases, which are pivotal in regulating cell cycle progression and transcription.[4][]
Kinase Inhibition Profile
AT7519 demonstrates potent inhibitory activity against several key CDKs, as summarized in the table below.
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| CDK1/cyclin B | 210 | [2][12] |
| CDK2/cyclin A | 47 | [2][12] |
| CDK2/cyclin E | 51 | [4] |
| CDK4/cyclin D1 | 100 | [2][12] |
| CDK5/p35 | 13 | [2][12] |
| CDK6/cyclin D3 | 170 | [2][12] |
| CDK9/cyclin T | <10 | [2][12] |
| GSK-3β | 89 | [2][4] |
IC₅₀ values represent the concentration of AT7519 required to inhibit 50% of the kinase activity in in vitro assays.
Cellular Effects
The inhibition of multiple CDKs by AT7519 leads to a cascade of downstream cellular events, ultimately resulting in anti-tumor activity.
-
Cell Cycle Arrest: AT7519 induces cell cycle arrest at the G0/G1 and G2/M phases in various cancer cell lines.[2] This is a direct consequence of inhibiting CDKs that are essential for cell cycle progression.
-
Induction of Apoptosis: Treatment with AT7519 leads to the induction of apoptosis (programmed cell death) in cancer cells.[2]
-
Inhibition of Transcription: AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[3] Inhibition of CDK9 leads to the dephosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, resulting in the suppression of transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1][3]
-
Activation of GSK-3β: AT7519 has been shown to induce the activation of Glycogen Synthase Kinase 3β (GSK-3β) by inhibiting its phosphorylation at Serine 9.[1] This activation of GSK-3β contributes to the pro-apoptotic effects of AT7519, independent of its transcriptional inhibitory activity.[1]
dot
Figure 1: Simplified signaling pathways affected by AT7519.
Anti-proliferative Activity
AT7519 exhibits potent anti-proliferative activity against a wide variety of human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values for a selection of cell lines are presented below.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| HCT116 | Colon Cancer | 82 | [4] |
| HT29 | Colon Cancer | 130 | [2] |
| MCF-7 | Breast Cancer | 40 | [4] |
| MDA-MB-468 | Breast Cancer | 120 | [2] |
| A2780 | Ovarian Cancer | 350 | [4] |
| A549 | Lung Cancer | 210 | [2] |
| HL-60 | Leukemia | 2330 | |
| MM.1S | Multiple Myeloma | 500 | [1][4] |
| U266 | Multiple Myeloma | 500 | [1][4] |
| Granta-519 | Mantle Cell Lymphoma | 40 | [2] |
IC₅₀ values were determined after 72 hours of continuous exposure to AT7519 using assays such as MTT or Alamar Blue.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of AT7519.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol is a general method for determining the inhibitory activity of AT7519 against CDK/cyclin complexes.
-
Materials:
-
Recombinant CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A)
-
Substrate (e.g., Histone H1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM DTT)
-
AT7519 stock solution in DMSO
-
Filter plates (e.g., Millipore MAPH)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of AT7519 in kinase reaction buffer.
-
In a reaction plate, combine the CDK/cyclin complex, substrate, and diluted AT7519 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an excess of phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each AT7519 concentration and determine the IC₅₀ value using appropriate software.
-
dot
Figure 2: Workflow for a radiometric kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in signaling pathways affected by AT7519.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser2/5), anti-total RNA Pol II, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-Mcl-1, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with AT7519.
-
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Efficacy
AT7519 has demonstrated significant anti-tumor activity in various preclinical xenograft models. For instance, in a human multiple myeloma xenograft mouse model, treatment with AT7519 at 15 mg/kg resulted in significant tumor growth inhibition and prolonged survival.[1] In colon cancer xenograft models (HCT116 and HT29), twice-daily dosing of AT7519 led to tumor regression.[2]
Conclusion
This compound is a potent, multi-targeted CDK inhibitor with a well-characterized mechanism of action that involves the induction of cell cycle arrest, apoptosis, and transcriptional inhibition in cancer cells. The comprehensive data on its chemical properties and biological activities, along with the detailed experimental protocols provided in this guide, make it a valuable tool for researchers in the field of oncology and drug development. Further investigation into its clinical potential is ongoing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC ELSD Method for Analysis Trifluoroacetic acid on Primesep B4 Column | SIELC Technologies [sielc.com]
- 12. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
AT7519 TFA: A Technical Guide for Basic Cancer Cell Biology Research
Introduction
AT7519 Trifluoroacetate (TFA) is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of protein kinases that play a critical role in regulating the eukaryotic cell cycle, transcription, and apoptosis.[3][4] Due to their frequent dysregulation in human cancers, CDKs have emerged as attractive therapeutic targets in oncology.[3][4] AT7519, developed through a fragment-based medicinal chemistry approach, is an ATP-competitive inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo tumor models.[3][5] This guide provides an in-depth overview of AT7519's mechanism of action, biological effects, and relevant experimental protocols for its application in basic cancer cell biology research.
Mechanism of Action
AT7519 exerts its anti-cancer effects primarily by inhibiting the enzymatic activity of several key CDKs involved in cell cycle progression and transcriptional regulation. It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their respective substrates.[3] The primary targets include CDK1, CDK2, CDK4, CDK6, and CDK9.[5] This multi-targeted inhibition leads to several downstream cellular consequences, including cell cycle arrest, inhibition of transcription, and induction of apoptosis.[3][6]
Core Signaling Pathway of AT7519
Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and transcriptional repression, while activating GSK-3β to promote apoptosis.
Quantitative Data
Table 1: Inhibitory Activity of AT7519 Against Cyclin-Dependent Kinases
| Kinase | IC₅₀ (nM) |
| CDK1 | 210 |
| CDK2 | 47 |
| CDK4 | 100 |
| CDK5 | 13 |
| CDK6 | 170 |
| CDK9 | <10 |
| Data sourced from MedChemExpress and Selleck Chemicals.[7][8] |
Table 2: Antiproliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 0.04 | Not Specified |
| HCT116 | Colon Cancer | 0.082 | 72 |
| A2780 | Ovarian Cancer | 0.35 | 72 |
| SW620 | Colon Cancer | 0.94 | Not Specified |
| MM.1S | Multiple Myeloma | 0.5 | 48 |
| U266 | Multiple Myeloma | 0.5 | 48 |
| U251 | Glioblastoma | 0.246 | 48 |
| U87MG | Glioblastoma | 0.222 | 48 |
| Data compiled from various studies.[5][9] |
Key Biological Effects
Cell Cycle Arrest
A primary consequence of CDK inhibition by AT7519 is the disruption of the cell cycle.
-
G1/S and G2/M Arrest: Treatment with AT7519 leads to an accumulation of cells in both the G1 and G2/M phases of the cell cycle.[6][9] In human tumor cell lines like HCT116 and glioblastoma cells (U251, U87MG), this arrest can be observed as early as 6 hours post-treatment.[6][9]
-
Mechanism: Inhibition of CDK2 and CDK1 prevents the phosphorylation of key substrates required for progression through the G1/S and G2/M checkpoints, respectively. For instance, AT7519 inhibits the phosphorylation of the Retinoblastoma protein (Rb) and Nucleophosmin (NPM), which are substrates of CDK2.[3][10]
Induction of Apoptosis
AT7519 is a potent inducer of apoptosis in a variety of cancer cell lines.[7][8]
-
Mechanism: Apoptosis is triggered through multiple pathways. Inhibition of CDK9-mediated transcription leads to the rapid downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[6][11] The compound also induces apoptosis through a transcription-independent mechanism involving the activation of Glycogen Synthase Kinase 3 Beta (GSK-3β) via dephosphorylation at its serine 9 residue.[5][6] This activation contributes significantly to AT7519-induced cell death.[6] In glioblastoma cells, AT7519 induces caspase-dependent apoptosis, marked by the cleavage of PARP1 and caspase-3.[9]
Apoptotic Pathway Induced by AT7519
Caption: AT7519 induces apoptosis by inhibiting transcription of anti-apoptotic proteins and by activating the pro-apoptotic kinase GSK-3β.
Inhibition of Transcription
AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).
-
Mechanism: CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a step that is crucial for transcriptional elongation. AT7519 inhibits this phosphorylation, leading to a partial block in RNA synthesis.[6][7] This transcriptional repression is believed to contribute significantly to its cytotoxic effects, particularly in hematological malignancies like multiple myeloma.[6]
Experimental Protocols
Cell Viability Assay (MTT/CCK8)
This protocol assesses the effect of AT7519 on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C. For MTT, after incubation, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle following AT7519 treatment.
-
Cell Treatment: Seed cells in 6-well plates. After reaching 60-70% confluency, treat with AT7519 (e.g., 0.5 µM) or vehicle for various time points (e.g., 6, 12, 24 hours).[6]
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with AT7519 as described for the cell cycle analysis.
-
Harvesting: Collect all cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The percentage of cells undergoing apoptosis is defined as the sum of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[5][6]
Western Blotting for Protein Phosphorylation Analysis
This protocol is used to detect changes in the phosphorylation status of AT7519 target proteins.
-
Lysate Preparation: Treat cells with AT7519 for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Rb, anti-p-NPM, anti-p-RNA Pol II, anti-cleaved PARP) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Typical In Vitro Experimental Workflow
References
- 1. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AT7519 TFA In Vitro Assay Application Notes and Protocols
For Research Use Only.
Introduction
AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] As an ATP-competitive inhibitor, AT7519 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of human cancer cell lines.[1][2] Its mechanism of action involves the disruption of cell cycle progression and the inhibition of transcription.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of AT7519 TFA.
Data Presentation
Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases (CDKs)
| Kinase Target | IC50 (nM) | Assay Format |
| CDK1/cyclin B | 210 | Radiometric Filter Binding |
| CDK2/cyclin A | 47 | Radiometric Filter Binding |
| CDK4/cyclin D1 | 100 | ELISA |
| CDK5/p25 | 13 | DELFIA |
| CDK6/cyclin D3 | 170 | ELISA |
| CDK9/cyclin T1 | <10 | Radiometric Filter Binding[4] |
| GSK-3β | 89 | Radiometric Filter Binding |
Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| MM.1S | Multiple Myeloma | 0.5 | 48 | MTT[1] |
| U266 | Multiple Myeloma | 0.5 | 48 | MTT[1] |
| RPMI 8226 | Multiple Myeloma | 1.0 | 48 | MTT |
| OPM2 | Multiple Myeloma | 2.0 | 48 | MTT |
| MM.1R (Dexamethasone-resistant) | Multiple Myeloma | >2.0 | 48 | MTT[1] |
| HCT116 | Colon Carcinoma | 0.082 | 72 | Alamar Blue[1] |
| A2780 | Ovarian Carcinoma | 0.35 | 72 | Alamar Blue[1] |
| U251 | Glioblastoma | 0.246 | 48 | CCK-8[5] |
| U87MG | Glioblastoma | 0.222 | 48 | CCK-8[5] |
Signaling Pathway
The following diagram illustrates the mechanism of action of AT7519. By inhibiting various CDKs, AT7519 disrupts the cell cycle and transcription, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of AT7519 on cell viability.[4][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of apoptosis-related proteins following treatment with AT7519.[7][8]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.[7][8]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Analyze the band intensities using densitometry software. Normalize to a loading control such as β-actin or GAPDH.
-
Experimental Workflow
The following diagram outlines a general workflow for evaluating the in vitro effects of this compound.
Caption: General experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
AT7519 TFA: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] By targeting these key regulators of the cell cycle and transcription, AT7519 induces cell cycle arrest, apoptosis, and inhibits tumor growth in various cancer cell lines.[4] These application notes provide detailed protocols for the use of AT7519 TFA in cell culture, including recommended treatment conditions, and methods for assessing its biological effects.
Mechanism of Action
AT7519 competitively binds to the ATP-binding pocket of CDKs, inhibiting their kinase activity.[4][5] This leads to several downstream effects, including:
-
Cell Cycle Arrest: Inhibition of CDK1 and CDK2 prevents the phosphorylation of key substrates required for cell cycle progression, leading to arrest at the G0/G1 and G2/M phases.[4]
-
Induction of Apoptosis: AT7519 treatment leads to the induction of programmed cell death, as evidenced by an increase in the sub-G1 population and PARP cleavage.[2][6]
-
Inhibition of Transcription: Through inhibition of CDK9, AT7519 prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, leading to a reduction in transcription of anti-apoptotic proteins like Mcl-1.[2][7]
-
Activation of GSK-3β: AT7519 can also induce apoptosis through the activation of Glycogen Synthase Kinase 3β (GSK-3β) by reducing its inhibitory phosphorylation.[1][8]
Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay |
| HCT116 | Colon Carcinoma | 82 | 72 | Alamar Blue |
| A2780 | Ovarian Carcinoma | 350 | 72 | Alamar Blue |
| MRC5 | Normal Lung Fibroblast | 980 | 72 | Alamar Blue |
| MCF-7 | Breast Adenocarcinoma | 40 | Not Specified | Not Specified |
| SW620 | Colorectal Adenocarcinoma | 940 | Not Specified | Not Specified |
| MM.1S | Multiple Myeloma | 500 | 48 | MTT Assay |
| U266 | Multiple Myeloma | 500 | 48 | MTT Assay |
| MM.1R | Multiple Myeloma | >2000 | 48 | MTT Assay |
| AsPC1 | Pancreatic Adenocarcinoma | 533 | 72 | PrestoBlue Assay |
| BxPC-3 | Pancreatic Adenocarcinoma | 640 | 72 | PrestoBlue Assay |
Table 2: Effects of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |
| Vehicle Control (0.1% DMSO) | 45 | 30 | 25 | <5 |
| 250 nM AT7519 (24h) | 60 | 15 | 20 | 5 |
| 500 nM AT7519 (24h) | 20 | 10 | 60 | 10 |
Experimental Protocols
1. Cell Proliferation Assay (MTT/Alamar Blue)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or Alamar Blue reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.[9]
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
For MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For Alamar Blue Assay:
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.[4]
-
Treat the cells with the desired concentrations of this compound or vehicle control (0.1% DMSO) for 24 hours.[4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at 37°C in the dark.[4]
-
Analyze the cell cycle distribution using a flow cytometer.
3. Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting changes in the phosphorylation status of key proteins following this compound treatment.
Materials:
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-phospho-RNA Polymerase II CTD (Ser2/5), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed HCT116 cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates and allow them to recover for 16 hours.[4][9]
-
Treat the cells with this compound at the indicated concentrations for a specified time (e.g., 24 hours).[4]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Visualizations
Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preparing AT7519 TFA Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals in the field of oncology and cell biology.
Introduction:
AT7519 is a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] Its ability to disrupt cell cycle progression and induce apoptosis in cancer cells has made it a subject of significant interest in preclinical and clinical studies.[2][4] AT7519 also demonstrates inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β) and affects the phosphorylation of RNA polymerase II, highlighting its multi-faceted mechanism of action.[1][5] This document provides a detailed protocol for the preparation of AT7519 trifluoroacetate (TFA) stock solutions for use in in vitro and in vivo experiments.
Quantitative Data Summary
For ease of reference, the key quantitative information for AT7519 TFA is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 496.27 g/mol | [6] |
| Chemical Formula | C18H18Cl2F3N5O4 | [6] |
| Solubility in DMSO | ≥ 10 mg/mL | [7][8] |
| Recommended Storage of Powder | -20°C | [6] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [9] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in an area free from drafts. Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.96 mg of the compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. Using the previous example, add 1 mL of DMSO to the 4.96 mg of powder.
-
Ensuring Complete Dissolution: Tightly cap the tube or vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can aid in dissolution if necessary.[7] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3][9]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[9] Clearly label the aliquots with the compound name, concentration, date, and solvent.
Note on Further Dilutions: When preparing working solutions for cell culture experiments, further dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the experimental setup is non-toxic to the cells (typically <0.5%).
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: AT7519 inhibits multiple signaling pathways.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 8. AT-7519 trifluoroacetate |CAS:1431697-85-6 Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
AT7519 TFA: Comprehensive Application Notes and Protocols for Researchers
AT7519 Trifluoroacetate (TFA) is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), playing a critical role in the regulation of the cell cycle and transcription.[1][2] This document provides detailed application notes and protocols for the effective use of AT7519 TFA in a research setting, with a focus on its solubility, preparation for in vitro studies, and its mechanism of action.
Solubility Data
This compound exhibits solubility in various organic solvents, with Dimethyl Sulfoxide (DMSO) being the most common solvent for creating stock solutions for in vitro experiments. It is crucial to use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed moisture can affect solubility.[2][3] Sonication or gentle warming can be employed to aid dissolution.[3][4]
For cell-based assays, it is imperative to ensure that the final concentration of the organic solvent in the cell culture medium is not toxic to the cells. Typically, the concentration of DMSO should be kept below 0.5%.[5]
Below is a summary of the solubility data for this compound and its related forms in various solvents.
| Compound Form | Solvent | Solubility | Molar Equivalent | Notes |
| This compound | DMSO | 100 mg/mL | 201.50 mM | Ultrasonic assistance is recommended. Use of newly opened DMSO is advised due to its hygroscopic nature.[3] |
| AT7519 (Base) | DMSO | ≥9.55 mg/mL | Gentle warming may be required.[4] | |
| AT7519 (Base) | DMSO | 16.67 mg/mL | 43.61 mM | Sonication is recommended.[6] |
| AT7519 (Base) | DMSO | 10 mg/mL | 26.16 mM | |
| AT7519 (Base) | DMSO | 25 mg/mL | 65.4 mM | |
| AT7519 (Base) | Water | Insoluble | ||
| AT7519 (Base) | Ethanol | Insoluble | ||
| AT7519 Hydrochloride | DMSO | 25 mg/mL | ||
| AT7519 Hydrochloride | DMSO | 52 mg/mL | 124.19 mM | Use of fresh DMSO is recommended.[4] |
| AT7519 Hydrochloride | Ethanol | ~5 mg/mL | ||
| AT7519 Hydrochloride | Dimethyl Formamide | ~20 mg/mL | ||
| AT7519 Hydrochloride | PBS (pH 7.2) | ~0.5 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[7] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-dissolution Steps: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.96 mg of this compound (Molecular Weight: 496.27 g/mol ).
-
Dissolution: Add the calculated volume of DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 4.96 mg of the compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.[3]
-
Sterilization: As DMSO at high concentrations is generally considered self-sterilizing, filtration of the stock solution is often not required.[8] However, if working with particularly sensitive cell lines, a 0.22 µm syringe filter compatible with DMSO can be used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Caption: Workflow for preparing a stock solution of this compound.
Cell Viability Assay (CCK-8/MTS)
This protocol outlines a method to assess the effect of this compound on the viability of adherent cancer cell lines using a colorimetric assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.1%).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[9]
-
Assay: Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Mechanism of Action and Signaling Pathway
AT7519 is a broad-spectrum CDK inhibitor with high potency against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[2] Its mechanism of action is primarily through the inhibition of these kinases, which leads to two major downstream effects: cell cycle arrest and inhibition of transcription.
-
Cell Cycle Arrest: By inhibiting CDKs that are crucial for cell cycle progression (CDK1, CDK2, CDK4, and CDK6), AT7519 can induce cell cycle arrest at the G1/S and G2/M phases.[9] This prevents cancer cells from proliferating.
-
Transcriptional Inhibition: AT7519 potently inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1] This leads to the dephosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, thereby inhibiting transcription.[1][10] This is particularly effective against transcripts with short half-lives, including anti-apoptotic proteins like Mcl-1.[6]
-
GSK-3β Activation: AT7519 has also been shown to induce the activation of Glycogen Synthase Kinase 3β (GSK-3β) by reducing its inhibitory phosphorylation.[4] Activated GSK-3β can contribute to the pro-apoptotic effects of AT7519.
The culmination of these effects is the induction of apoptosis in cancer cells.[11]
Caption: The signaling pathway of AT7519, highlighting its primary targets and downstream effects.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. reddit.com [reddit.com]
- 9. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Retinoblastoma Protein (Rb) Phosphorylation Following AT7519 TFA Treatment via Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Retinoblastoma protein (Rb) is a critical tumor suppressor and a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase.[1] The function of Rb is tightly controlled by phosphorylation events mediated by Cyclin-Dependent Kinases (CDKs).[2] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes necessary for DNA synthesis and cell cycle progression.[2] Hyperphosphorylation of Rb by CDK complexes (such as CDK4/6-cyclin D and CDK2-cyclin E) leads to its inactivation and the release of E2F, thereby promoting cell proliferation.[1][3] Dysregulation of the Rb pathway is a common feature in many cancers.
AT7519 is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[1][4] By inhibiting these kinases, AT7519 prevents the phosphorylation of Rb, thus maintaining its active, growth-suppressive state and leading to cell cycle arrest.[1][5] This application note provides a detailed protocol for performing Western blot analysis to detect and quantify the levels of phosphorylated Rb (p-Rb) in cells following treatment with AT7519 TFA. This method is crucial for assessing the pharmacodynamic effects of AT7519 and similar CDK inhibitors in preclinical research.[1]
Signaling Pathway and Mechanism of Action
AT7519 exerts its anti-proliferative effects by targeting the ATP-binding pocket of several CDKs. This competitive inhibition prevents the transfer of phosphate groups to their substrates, including the Rb protein. The inhibition of CDK activity by AT7519 leads to a decrease in Rb phosphorylation, keeping Rb in its active, hypophosphorylated state. This, in turn, sequesters E2F transcription factors, blocks entry into the S phase of the cell cycle, and can ultimately induce apoptosis.[1][6]
Experimental Workflow
The overall process for assessing p-Rb levels after AT7519 treatment involves several key stages, from cell culture and treatment to protein extraction, quantification, Western blotting, and data analysis.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer or NP40 Cell Lysis Buffer[8]
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-12% gradient gel)[9]
-
PVDF or nitrocellulose membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[9]
-
Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Cell Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours). A time-course experiment may be necessary to determine the optimal treatment time.[6]
Cell Lysis and Protein Extraction
-
Place the cell culture dish on ice and aspirate the culture medium.[12]
-
Wash the cells once with ice-cold PBS.[13]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA or NP40 buffer) supplemented with fresh protease and phosphatase inhibitors.[12] Use approximately 0.5-1 mL of lysis buffer for a 10 cm dish.[8]
-
For adherent cells, use a cell scraper to collect the cell lysate.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[9]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
Western Blotting
-
Sample Preparation : Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer.[9] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][9]
-
Gel Electrophoresis : Load the denatured protein samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.[8]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibodies (anti-p-Rb, anti-total Rb, and a loading control) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle shaking.[9]
-
Washing : Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing : Repeat the washing step as described above.[9]
-
Detection : Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Analysis : Quantify the band intensities using image analysis software. Normalize the intensity of the p-Rb bands to the total Rb and/or the loading control to determine the relative change in Rb phosphorylation.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommendation | Reference |
| This compound Treatment | ||
| Concentration | 0.1 - 2 µM | [4] |
| Duration | 2 - 24 hours | [6] |
| Western Blotting | ||
| Protein Loading per Lane | 20 - 50 µg | [9] |
| Primary Antibodies | ||
| Phospho-Rb (Ser807/811) | 1:1000 dilution | [10] |
| Phospho-Rb (Ser780) | 1:1000 dilution | [11] |
| Total Rb | 1:1500 - 1:3000 dilution | |
| Primary Antibody Incubation | Overnight at 4°C | [9] |
| Secondary Antibody | ||
| HRP-conjugated anti-rabbit/mouse | Varies (refer to manufacturer's data sheet) | |
| Secondary Antibody Incubation | 1 hour at room temperature | [9] |
| Blocking | ||
| Blocking Agent | 5% non-fat dry milk or 5% BSA in TBST | [9] |
| Blocking Duration | 1 hour at room temperature | [9] |
Conclusion
This application note provides a comprehensive protocol for the analysis of p-Rb levels by Western blot following treatment with the CDK inhibitor this compound. Adherence to this protocol will enable researchers to reliably assess the efficacy of AT7519 in inhibiting Rb phosphorylation, a key biomarker for its anti-cancer activity.[5][14] Optimization of certain parameters, such as antibody concentrations and incubation times, may be necessary depending on the specific cell line and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Rb (Ser807/811) (D20B12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. origene.com [origene.com]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-Rb (Ser780) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. astx.com [astx.com]
Application Notes and Protocols: Quantifying Apoptosis Induction by AT7519 TFA using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7519 TFA is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3][4][5] By disrupting the cell cycle, this compound has been shown to induce cell cycle arrest and apoptosis in various human tumor cell lines.[1][2][6][7] This application note provides a detailed protocol for the detection and quantification of apoptosis induced by this compound using an Annexin V-based flow cytometry assay. Additionally, it summarizes the mechanism of action of this compound and presents quantitative data from relevant studies.
Introduction to this compound-Induced Apoptosis
This compound exerts its anti-cancer effects by targeting the catalytic activity of CDKs, which are crucial for cell cycle progression.[2][6] Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S and G2/M phases.[2][7] Prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway.[7]
The mechanism of this compound-induced apoptosis involves several key events:
-
Inhibition of RNA Polymerase II: this compound inhibits the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, leading to transcriptional repression of anti-apoptotic proteins.[1][2]
-
Downregulation of Anti-Apoptotic Proteins: Treatment with this compound has been shown to decrease the levels of anti-apoptotic proteins such as Mcl-1 and XIAP.[2][8]
-
Activation of GSK-3β: The compound can induce the dephosphorylation and subsequent activation of Glycogen Synthase Kinase-3β (GSK-3β), a protein involved in pro-apoptotic signaling.[2][3]
-
Caspase Activation: The apoptotic cascade is executed by caspases. This compound treatment leads to the cleavage and activation of key executioner caspases like caspase-3 and PARP1.[7]
Principle of the Annexin V Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[10] By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be detected by flow cytometry.
To distinguish between different stages of cell death, Propidium Iodide (PI) is often used in conjunction with Annexin V.[9] PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, it can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus.[9] This dual staining allows for the differentiation of:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Quantitative Data Summary
The following table summarizes the effects of this compound on apoptosis and cell viability in various cancer cell lines.
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| Multiple Myeloma (MM.1S) | MTT Assay | 0.5 µM | 48 hours | IC50 of 0.5 µM | [2] |
| Multiple Myeloma (U266) | MTT Assay | 0.5 µM | 48 hours | IC50 of 0.5 µM | [3] |
| Multiple Myeloma (MM.1R) | MTT Assay | >2 µM | 48 hours | IC50 > 2 µM | [3] |
| Multiple Myeloma (MM.1S) | Annexin V/PI | 0.5 µM | 12 - 48 hours | Time-dependent increase in apoptosis, maximal at 48 hours. | [2] |
| Glioblastoma (U251) | Annexin V/PI | 0.4 µM | 48 hours | 77.93% apoptotic cells (vs. 12.03% control). | [7] |
| Glioblastoma (U87MG) | Annexin V/PI | 0.4 µM | 48 hours | Dose-dependent increase in apoptosis. | [7] |
| Glioblastoma (GBM60 primary) | Annexin V/PI | Not specified | 48 hours | 77.93% apoptotic cells (vs. 12.03% control). | [7] |
| Glioblastoma (GBM38 primary) | Annexin V/PI | Not specified | 48 hours | 69.73% apoptotic cells (vs. 8.39% control). | [7] |
Experimental Protocols
Materials
-
This compound (prepare stock solution in a suitable solvent like DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Distilled water
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere and resume growth overnight.
-
This compound Treatment: Prepare a range of this compound concentrations in complete culture medium. Based on published data, a starting range of 100 nM to 1 µM is recommended.[1] Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Replace the medium in the cell culture vessels with the this compound-containing medium or vehicle control. Incubate the cells for a desired period. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the optimal time point for apoptosis detection.[2]
Protocol for Annexin V and Propidium Iodide Staining
This protocol is adapted from standard Annexin V staining procedures.[9][11][12]
-
Preparation of 1X Annexin V Binding Buffer: Dilute the 10X Binding Buffer with distilled water to make a 1X solution.
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to centrifuge tubes.
-
Adherent cells: Collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 400-600 x g for 5 minutes at room temperature.[11] Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Centrifuge the cells again, discard the supernatant, and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[11]
-
Add 5 µL of Propidium Iodide solution.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[12]
Flow Cytometry Analysis
-
Controls: Prepare the following controls for setting up the flow cytometer and for proper gating:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with Propidium Iodide
-
-
Data Acquisition: Acquire data for each sample. Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Gating and Quadrant Analysis: Use a dot plot of Annexin V-FITC fluorescence versus PI fluorescence to differentiate the cell populations:
-
Lower Left Quadrant (Annexin V- / PI-): Live cells
-
Lower Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left Quadrant (Annexin V- / PI+): Necrotic cells
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. kumc.edu [kumc.edu]
Application Notes and Protocols: Cell Cycle Analysis by Flow Cytometry Using AT7519 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3][4] Its trifluoroacetate salt, AT7519 TFA, demonstrates anti-proliferative activity in various human tumor cell lines by inducing cell cycle arrest and apoptosis.[1][2] This document provides detailed application notes and protocols for the analysis of cell cycle distribution by flow cytometry in cancer cell lines treated with this compound.
Mechanism of Action
AT7519 exerts its biological effects by inhibiting CDKs, which are key regulators of cell cycle progression and transcription.[1][5] Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases.[1][6] The compound also potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb), which results in the inhibition of RNA polymerase II-mediated transcription.[1][7] This transcriptional inhibition can lead to the downregulation of anti-apoptotic proteins and contribute to the induction of apoptosis.[3][7]
Quantitative Data Summary
The following table summarizes the effects of this compound on the cell cycle distribution in various cancer cell lines.
| Cell Line | Concentration (µM) | Incubation Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | Reference |
| MM.1S | 0.5 | 6 | Increased | - | Increased | - | [8] |
| 0.5 | 12 | Increased | - | Increased | Increased | [8] | |
| 0.5 | 24 | Increased | - | Increased | Increased | [8] | |
| U251 | 0.4 | 6 | Increased | - | Increased | - | [6] |
| 0.4 | 24 | Significantly Increased | - | - | - | [6] | |
| U87MG | 0.4 | 6 | Increased | - | Increased | - | [6] |
| 0.4 | 24 | Significantly Increased | - | - | - | [6] |
Note: "-" indicates that specific quantitative data was not provided in the cited source.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by AT7519 and the general experimental workflow for cell cycle analysis.
Caption: AT7519 inhibits CDK1/2, leading to cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Materials
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., HCT116, MM.1S, U251, U87MG)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Protocol for Cell Culture and Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment. For example, seed 0.5 x 10^6 HCT116 cells per well.[1] Allow the cells to adhere and recover overnight.
-
This compound Treatment: The next day, treat the cells with the desired concentrations of this compound. A vehicle control (e.g., 0.1% DMSO) should be included.[1] Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).[1][8]
Protocol for Cell Staining for Flow Cytometry
This protocol is a widely used method for staining cells with propidium iodide for cell cycle analysis.[9]
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with cold PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 200 x g for 5-10 minutes at 4°C).[10]
-
-
Fixation:
-
Discard the supernatant.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final volume of approximately 1-2 mL.[1][11] This helps to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[11] Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (note: fixed cells may require a higher speed to pellet).[11]
-
Carefully aspirate the ethanol.
-
Wash the cells once with cold PBS.[1]
-
Resuspend the cell pellet in 1 mL of PBS containing 50 µg/mL propidium iodide and 0.1 mg/mL RNase A.[1]
-
Incubate the cells at 37°C for 30 minutes or at room temperature for 15-30 minutes, protected from light.[1][10]
-
-
Flow Cytometry Analysis:
Data Interpretation
The data from the flow cytometer will be displayed as a histogram of DNA content.
-
G0/G1 phase: Cells in the G0/G1 phase have a normal (2N) DNA content and will appear as the first major peak.
-
S phase: Cells in the S phase are actively replicating their DNA and will have a DNA content between 2N and 4N, appearing as a broad region between the G1 and G2/M peaks.
-
G2/M phase: Cells in the G2 and M phases have a doubled (4N) DNA content and will form the second major peak.
-
Sub-G1 peak: A peak to the left of the G1 peak, with a DNA content of less than 2N, is indicative of apoptotic cells with fragmented DNA.[8]
Treatment with this compound is expected to cause an accumulation of cells in the G1 and G2/M phases of the cell cycle, as well as an increase in the sub-G1 population, consistent with its mechanism of action.[1][6][8]
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
AT7519 TFA Xenograft Model: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of xenograft studies using AT7519 TFA, a potent multi-cyclin-dependent kinase (CDK) inhibitor. The following protocols and data are compiled from preclinical studies to facilitate the investigation of this compound's in vivo efficacy and mechanism of action in various cancer models.
Introduction
AT7519 is a small molecule inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] Its trifluoroacetate salt, this compound, is commonly used in preclinical research. By inhibiting CDKs, AT7519 disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Furthermore, its inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins like Mcl-1.[4][5] AT7519 has also been shown to induce apoptosis through the activation of Glycogen Synthase Kinase-3β (GSK-3β).[1] These mechanisms make AT7519 a compelling candidate for cancer therapy, and xenograft models are crucial for evaluating its in vivo antitumor activity.
Mechanism of Action: Signaling Pathways
AT7519 exerts its anti-cancer effects through the inhibition of multiple signaling pathways critical for cancer cell proliferation and survival.
Caption: this compound inhibits multiple CDKs to induce cell cycle arrest and suppresses transcription, while also promoting apoptosis via GSK-3β activation.
Experimental Design: Xenograft Studies
A well-designed xenograft study is critical for evaluating the preclinical efficacy of this compound. The following workflow outlines the key steps involved.
Caption: Experimental workflow for an this compound xenograft study, from setup to endpoint analysis.
Protocols
Cell Lines and Culture
A variety of human cancer cell lines have been utilized in this compound xenograft models. The selection should be based on the cancer type of interest and the expression of relevant biomarkers.
| Cell Line | Cancer Type | Key Characteristics |
| MM.1S | Multiple Myeloma | Sensitive to conventional therapy.[1] |
| U266 | Multiple Myeloma | Sensitive to conventional therapy.[1] |
| HCT116 | Colon Cancer | Wild-type p53.[2] |
| HT29 | Colon Cancer | Mutant p53.[6] |
| HL60 | Leukemia | Promyelocytic leukemia.[4] |
| AMC711T | Neuroblastoma | MYCN-amplified, patient-derived.[7] |
Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
Immunocompromised mice are essential for establishing human tumor xenografts.
-
Nude Mice (nu/nu): Athymic, lacking a thymus and T-cells. Suitable for many cancer cell lines.[7]
-
SCID (Severe Combined Immunodeficiency) Mice: Lack both functional T-cells and B-cells, providing a more immunosuppressed environment.[2]
Animals should be housed in a pathogen-free environment and handled according to institutional guidelines.
Tumor Implantation
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the mice.
This compound Administration
This compound is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The vehicle for solubilizing this compound is crucial and should be optimized for solubility and tolerability. A common vehicle is a mixture of DMSO, PEG300, Tween80, and sterile water.[8]
| Parameter | Description |
| Route of Administration | Intraperitoneal (i.p.) or Intravenous (i.v.). |
| Dosage Range | 5 - 15 mg/kg.[1][7] |
| Dosing Schedule | Once daily (QD) or twice daily (BID) for a specified number of consecutive days, often in cycles (e.g., 5 days on, 2 days off).[2][7] |
Endpoint Analysis
-
Tumor Growth Inhibition: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. The percentage of tumor growth inhibition (TGI) is a key efficacy endpoint.
-
Survival Analysis: In survival studies, animals are monitored until a predefined endpoint, such as tumor volume reaching a certain size or the development of clinical signs of distress. Kaplan-Meier survival curves are used to analyze the data.[1]
-
Biomarker Analysis: At the end of the study, tumors can be excised for pharmacodynamic and mechanistic studies.
-
Immunohistochemistry (IHC): To assess cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and target engagement (e.g., phospho-Rb, phospho-NPM).[1][7]
-
Western Blotting: To quantify the levels of key proteins involved in the drug's mechanism of action, such as cyclins, CDKs, p-RNA polymerase II, Mcl-1, and GSK-3β.[1][4]
-
Quantitative Data Summary
The following tables summarize key quantitative data from published this compound xenograft studies.
Table 1: In Vivo Efficacy of AT7519 in Various Xenograft Models
| Cancer Type | Cell Line | Animal Model | AT7519 Dose and Schedule | Outcome | Reference |
| Multiple Myeloma | MM.1S | N/A | 15 mg/kg, QD, 5 days/week for 2 weeks | Significant tumor growth inhibition and prolonged survival. | [1] |
| Multiple Myeloma | MM.1S | N/A | 15 mg/kg, QD, 3 days/week | Significant tumor growth inhibition and prolonged survival. | [1] |
| Colon Cancer | HCT116 | SCID | 9.1 mg/kg, BID, 9 consecutive days | Tumor regression, with complete regression in 6 of 8 mice. | [2] |
| Colon Cancer | HT29 | N/A | 7.5 mg/kg, BID, 9 consecutive days | Tumor growth inhibition, with complete regression in 2 of 12 mice. | [2] |
| Leukemia | HL60 | Nude | 15 mg/kg, QD | Optimal efficacy observed. | [4] |
| Neuroblastoma | AMC711T | Nude (nu/nu) | 10 or 15 mg/kg, QD, 5 days on/2 days off | Almost complete blockage of tumor growth. | [7] |
Table 2: In Vitro Potency of AT7519
| Target | IC50 (nM) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK4/cyclin D1 | 100 |
| CDK5/p25 | 13 |
| CDK6/cyclin D3 | 170 |
| CDK9/cyclin T1 | <10 |
Data from various sources.[2][9][10]
Table 3: In Vitro Cytotoxicity of AT7519 in Multiple Myeloma Cell Lines
| Cell Line | IC50 at 48h (µM) |
| MM.1S | 0.5 |
| U266 | 0.5 |
| RPMI 8226 | N/A |
| OPM1 | N/A |
| LR-5 (Doxorubicin resistant) | N/A |
| Dox40 (Doxorubicin resistant) | N/A |
| MM.1R (Dexamethasone resistant) | >2 |
Data extracted from Santo et al., 2010.[1]
Conclusion
This compound has demonstrated significant preclinical antitumor activity in a range of xenograft models. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct robust in vivo studies to further explore the therapeutic potential of this multi-CDK inhibitor. Careful consideration of the experimental design, including the choice of cell line, animal model, and dosing regimen, is crucial for obtaining meaningful and reproducible results.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Dosing and Administration of AT7519 TFA in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of AT7519 TFA, a potent cyclin-dependent kinase (CDK) inhibitor, in various mouse models of cancer. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in mice, covering dosing, pharmacokinetics, and efficacy across different cancer models.
Table 1: In Vivo Dosing Regimens of this compound in Mice
| Mouse Model | Cancer Type | Route of Administration | Dose (mg/kg) | Dosing Schedule | Vehicle | Reference |
| NMRI Nude Mice (AMC711T Xenograft) | Neuroblastoma | Intraperitoneal (i.p.) | 5, 10, 15 | Daily, 5 days on/2 days off for 3 weeks | Saline | [1] |
| Th-MYCN Transgenic Mice | Neuroblastoma | Intraperitoneal (i.p.) | 15 | Daily, 5 days on/2 days off for 3 weeks | Saline | [1] |
| SCID Mice (MM.1S Xenograft) | Multiple Myeloma | Intraperitoneal (i.p.) | 15 | Daily, 5 days/week for 2 weeks | 0.9% Saline | [2][3] |
| SCID Mice (MM.1S Xenograft) | Multiple Myeloma | Intraperitoneal (i.p.) | 15 | 3 times a week for 4 weeks | 0.9% Saline | [2][3] |
| BALB/c Nude Mice (HCT116 Xenograft) | Colon Cancer | Intravenous (i.v.) | 5 | Single dose | Saline | [4] |
| BALB/c Nude Mice (HCT116 Xenograft) | Colon Cancer | Intraperitoneal (i.p.) | 10 | Single dose | Not specified | [4][5] |
| SCID Mice (HCT116 Xenograft) | Colon Cancer | Not specified | 4.6, 9.1 | Twice daily for 9 days | Not specified | [4] |
| Nude Mice (HT29 Xenograft) | Colon Cancer | Not specified | 5, 7.5 | Twice daily for 9 days | Not specified | [4] |
| C57Bl6/J Mice | Acetaminophen-induced liver injury | Intraperitoneal (i.p.) | 10 | Single dose at 16h post-APAP | Saline | [6] |
Table 2: Pharmacokinetic Parameters of AT7519 in Mice
| Mouse Model | Tissue | Dose (mg/kg) & Route | T½ (half-life) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Reference |
| BALB/c Nude (HCT116 Xenograft) | Plasma | 5 (i.v.) | 1.1 hours | Not specified | Not specified | [4] |
| BALB/c Nude (HCT116 Xenograft) | Tumor | 5 (i.v.) | ~3 hours | Not specified | Not specified | [4] |
| NMRI Nude (AMC711T Xenograft) | Plasma | 5, 10, 15 (i.p.) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [1] |
| NMRI Nude (AMC711T Xenograft) | Tumor | 5, 10, 15 (i.p.) | Higher accumulation than plasma | Dose-dependent increase | Dose-dependent increase | [1] |
Table 3: In Vivo Efficacy and Pharmacodynamic Effects of this compound
| Mouse Model | Cancer Type | Dose (mg/kg) & Schedule | Key Efficacy Readouts | Pharmacodynamic Markers | Reference |
| NMRI Nude (AMC711T Xenograft) | Neuroblastoma | 5, 10, 15 (daily, 5 on/2 off) | Dose-dependent tumor growth inhibition | Decreased p-Rb and p-NPM in tumors | [1] |
| Th-MYCN Transgenic | Neuroblastoma | 15 (daily, 5 on/2 off) | Significant tumor regression (average 86% reduction at day 7) | Increased cleaved caspase 3 in tumors | [1] |
| SCID (MM.1S Xenograft) | Multiple Myeloma | 15 (daily, 5/week for 2 weeks) | Tumor growth inhibition, prolonged median overall survival | Increased caspase 3 activation in tumors | [2][7] |
| SCID (HCT116 Xenograft) | Colon Cancer | 9.1 (twice daily for 9 days) | Tumor regression (complete regression in 6 of 8 mice) | Not specified | [4] |
| Nude (HT29 Xenograft) | Colon Cancer | 7.5 (twice daily for 9 days) | Tumor growth inhibition (T/C value of 12%) | Not specified | [4] |
II. Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 15 mg/kg), the number of mice, and the average weight of the mice, calculate the total mass of this compound needed. Assume an injection volume of 100 µL per 20 g mouse (or 5 µL/g).
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve in saline: Add the weighed this compound to a sterile vial. Add the required volume of sterile 0.9% saline to achieve the final desired concentration (e.g., for a 15 mg/kg dose in a 20g mouse with a 100µL injection volume, the concentration would be 3 mg/mL).[1]
-
Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Storage: It is recommended to prepare the dosing solution fresh for each day of administration.[8] If short-term storage is necessary, consult the manufacturer's guidelines.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Mouse restraint device (optional)
-
70% Ethanol
Procedure:
-
Animal Handling: Handle the mice gently to minimize stress. If necessary, use a restraint device.
-
Prepare the Injection Site: Position the mouse to expose the abdomen. The preferred injection site is the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
Draw the Dose: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.
-
Injection:
-
Slightly tilt the mouse downwards to move the abdominal organs away from the injection site.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor the mice daily for changes in weight, behavior, and overall health.[7]
-
Tumor Measurement: For efficacy studies, measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = 0.5 x (length x width²).[2][3]
III. Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of AT7519 and a typical experimental workflow for in vivo studies.
References
- 1. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. astx.com [astx.com]
- 6. Analysis of AT7519 as a pro-resolution compound in an acetaminophen-induced mouse model of acute inflammation by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AT7519 TFA in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of AT7519 Trifluoroacetate (TFA), a potent multi-cyclin-dependent kinase (CDK) inhibitor, and its utility in studying CDK inhibition in various cancer types. Detailed protocols for key experimental assays are provided to facilitate research and development.
Introduction to AT7519 TFA
AT7519 is a small molecule inhibitor that targets multiple CDKs, key regulators of the cell cycle and transcription.[1][2] Its ability to arrest the cell cycle and induce apoptosis in cancer cells makes it a valuable tool for preclinical cancer research.[1][3] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibition a promising therapeutic strategy.[4][5] AT7519 has demonstrated potent anti-tumor activity in a range of cancer cell lines and in vivo models, including multiple myeloma, leukemia, neuroblastoma, ovarian cancer, and glioblastoma.[3][6][7][8]
Mechanism of Action: AT7519 is an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[7][9][10] Inhibition of these CDKs leads to several downstream effects:
-
Cell Cycle Arrest: By inhibiting CDKs crucial for cell cycle progression (CDK1, CDK2, CDK4, CDK6), AT7519 can induce cell cycle arrest at the G1/S and G2/M phases.[6][9][11]
-
Transcriptional Inhibition: AT7519's potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the dephosphorylation of RNA polymerase II and a subsequent reduction in the transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[6][10][12]
-
Induction of Apoptosis: The combination of cell cycle arrest and transcriptional inhibition of survival signals culminates in the induction of programmed cell death (apoptosis).[3][6][9]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of AT7519 against various CDKs and its anti-proliferative effects in different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK4/cyclin D1 | 100 |
| CDK5/p35 | 13 |
| CDK6/cyclin D3 | 170 |
| CDK9/cyclin T | <10 |
Source: Data compiled from multiple studies.[13][14]
Table 2: Anti-proliferative Activity of AT7519 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Multiple Myeloma | MM.1S | 0.5 | 48 |
| Multiple Myeloma | U266 | 0.5 | 48 |
| Multiple Myeloma | MM1R | >2 | 48 |
| Colon Cancer | HCT116 | 0.082 | 72 |
| Leukemia | HL-60 | Not specified | Not specified |
| Neuroblastoma (MYCN-amplified) | Median of 20 cell lines | 0.386 | 72 |
| Neuroblastoma (non-MYCN-amplified) | Median of 9 cell lines | 1.227 | 72 |
| Ovarian Cancer | A2780 | 0.350 | 72 |
| Pancreatic Cancer | ASPC1 | 0.533 | 72 |
| Pancreatic Cancer | BXPC-3 | 0.640 | 72 |
Source: Data compiled from multiple studies.[6][7][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by AT7519 and a general workflow for its in vitro and in vivo evaluation.
References
- 1. Facebook [cancer.gov]
- 2. ckb.genomenon.com [ckb.genomenon.com]
- 3. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 10. selleckchem.com [selleckchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing AT7519 TFA for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT7519 TFA in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is AT7519 and what is its mechanism of action?
AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] CDKs are key regulatory enzymes that control the progression of the cell cycle.[3] By binding to the ATP pocket of these kinases, AT7519 prevents their activity, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[3][4] Additionally, AT7519 inhibits CDK9, which is involved in the regulation of transcription by phosphorylating RNA polymerase II.[1][2][5] This transcriptional inhibition can lead to the downregulation of short-lived anti-apoptotic proteins, further contributing to its anti-cancer effects.[2] AT7519 also shows activity against Glycogen Synthase Kinase 3β (GSK-3β).[4][5]
Q2: What is a suitable starting concentration for this compound in a cell viability assay?
A suitable starting concentration for this compound depends heavily on the cell line being used. The half-maximal inhibitory concentration (IC50) can range from the low nanomolar to the low micromolar range.[4][6] For initial experiments, it is recommended to perform a dose-response curve with a wide range of concentrations, for example, from 10 nM to 10 µM, to determine the IC50 for your specific cell line.[7]
Q3: How should I prepare and store this compound stock solutions?
AT7519 trifluoroacetate (TFA) is soluble in DMSO.[8][9] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10] AT7519 is insoluble in water and ethanol.[4][9] When preparing working solutions, dilute the DMSO stock in cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q4: What is the typical incubation time for a cell viability assay with this compound?
The optimal incubation time can vary between cell lines and the desired endpoint. Common incubation times for cell viability assays with AT7519 are 24, 48, and 72 hours.[5] Shorter incubation times (e.g., 6-12 hours) may be sufficient to observe effects on cell cycle progression, while longer incubation times are generally required to observe significant apoptosis and changes in cell viability.[5] A time-course experiment is recommended to determine the optimal endpoint for your study.
Data Summary
Table 1: IC50 Values of AT7519 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 |
| HCT116 | Colon Carcinoma | 72 hours | 0.082 µM |
| A2780 | Ovarian Carcinoma | 72 hours | 0.35 µM |
| MRC5 | Fetal Lung Fibroblast | 72 hours | 0.98 µM |
| MM.1S | Multiple Myeloma | 48 hours | 0.5 µM |
| U266 | Multiple Myeloma | 48 hours | 0.5 µM |
| MM.1R | Multiple Myeloma | 48 hours | > 2 µM |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 40 nM |
| SW620 | Colorectal Adenocarcinoma | Not Specified | 940 nM |
| U87MG | Glioblastoma | 48 hours | ~0.4 µM |
| U251 | Glioblastoma | 48 hours | ~0.4 µM |
This table presents a summary of reported IC50 values. Optimal concentrations should be determined empirically for your specific cell line and experimental conditions.[4][6][11]
Table 2: Physicochemical Properties of this compound
| Property | Information |
| Chemical Name | 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid[8] |
| Molecular Weight | 382.24 g/mol (AT7519 base)[4] |
| Solubility | Soluble in DMSO.[8][9] Insoluble in water and ethanol.[4][9] |
| Storage (Powder) | 3 years at -20°C[4] |
| Storage (Stock Solution) | 1 month at -20°C in solvent, 1 year at -80°C in solvent[4] |
Visualized Guides and Protocols
AT7519 Signaling Pathway
Caption: Mechanism of action of AT7519.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for AT7519 cell viability assay.
Experimental Protocol: Cell Viability (CCK-8) Assay
This protocol provides a general guideline for determining the effect of this compound on cell proliferation using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
CCK-8 reagent
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12] d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to prepare 2x concentrated solutions for treatment. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.1%). e. Incubate the plate for the desired time period (e.g., 48 hours) at 37°C.[11]
-
CCK-8 Assay: a. Add 10 µL of CCK-8 reagent to each well.[11] b. Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density. c. Measure the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Troubleshooting Guide
Q5: I am not observing any significant decrease in cell viability. What could be the reason?
-
Sub-optimal Concentration: The concentration range of this compound may be too low for your specific cell line. Some cell lines are more resistant and may require higher concentrations.[4] Try extending the dose-response curve to higher concentrations (e.g., up to 20 µM).
-
Insufficient Incubation Time: The anti-proliferative effects of AT7519 can be time-dependent. Consider increasing the incubation time to 72 hours.
-
Compound Inactivity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[10] It is good practice to test the compound on a known sensitive cell line as a positive control.[13]
-
Cell Seeding Density: If the cell density is too high, the compound may not be effective. Optimize the initial cell seeding density.
Q6: I am observing high variability between my replicate wells. What can I do to improve consistency?
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Pay careful attention to pipetting technique to ensure an equal number of cells are added to each well. Avoid using the outer wells of the plate as they are more prone to evaporation ("edge effects").[13]
-
Compound Precipitation: this compound has low aqueous solubility.[4][9] Visually inspect the culture medium after adding the compound to check for any precipitate. If precipitation occurs, try preparing fresh dilutions or consider using a lower final DMSO concentration if possible.[13]
-
Assay Technique: Ensure thorough mixing of the CCK-8 reagent in each well without introducing bubbles. Read the plate promptly after the incubation period.
Q7: My this compound precipitated in the cell culture medium. How can I prevent this?
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept to a minimum (ideally ≤ 0.1%).
-
Pre-warming Medium: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Mixing: Add the this compound stock solution to the medium and mix thoroughly by pipetting or vortexing immediately before adding it to the cells. Do not store diluted solutions of AT7519 in aqueous buffers for extended periods.[14]
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for AT7519 assays.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting AT7519 TFA solubility and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT7519 TFA. The information is designed to address common challenges related to solubility and precipitation during experimental procedures.
Troubleshooting Guide: Solubility and Precipitation Issues
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer (e.g., PBS or cell culture media). Why did this happen and what can I do?
A1: This is a common issue known as "crashing out" and occurs because AT7519 is poorly soluble in aqueous solutions.[1][2] Dimethyl sulfoxide (DMSO) is an effective organic solvent for AT7519, but when the DMSO stock is introduced into a larger volume of aqueous media, the overall polarity of the solvent increases significantly, causing the compound to precipitate.[1]
Initial Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally 0.1% or lower, as many cell lines can tolerate this level without significant toxicity.[3]
-
Gentle Warming: Briefly warming the solution to 37°C may help in redissolving the precipitate. However, avoid prolonged heating as it could degrade the compound.[1]
-
Sonication: Using a water bath sonicator for a short period can help break down precipitate particles and improve dissolution.[1][4]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, adjusting the pH of your aqueous buffer might improve solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[1][5]
Q2: I'm still observing precipitation even after following the initial troubleshooting steps. What advanced techniques can I try?
A2: If precipitation persists, you may need to consider more advanced formulation strategies:
-
Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Use of Co-solvents and Surfactants: For in vivo studies or challenging in vitro assays, a formulation with co-solvents and surfactants can be effective. A common formulation includes PEG300, Tween 80, and saline in addition to DMSO.[4] For example, a stock solution in DMSO can be mixed with PEG300, followed by the addition of Tween 80, and finally diluted with an aqueous solution.[6]
-
Particle Size Reduction: While more applicable to suspensions, ensuring your initial compound is a fine powder can aid in dissolution.[2]
Q3: Does the trifluoroacetate (TFA) salt form of AT7519 influence its solubility and potential for precipitation?
A3: Yes, the salt form of a compound can significantly impact its physicochemical properties, including solubility.[7][8] TFA is commonly used in peptide and small molecule purification and is often the form in which these compounds are supplied.[9][10] While TFA salts can aid in the initial dissolution in organic solvents, they can also influence the compound's behavior in aqueous solutions. In some cases, TFA salts have been associated with cellular toxicity, and for later-stage drug development, they are often exchanged for other salt forms like hydrochloride (HCl) or acetate.[7][10] If you consistently face precipitation issues with this compound, and it is critical for your experiments, you might consider obtaining an alternative salt form, such as AT7519 HCl, which has also been characterized.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is anhydrous (moisture-free) dimethyl sulfoxide (DMSO).[6][13] It is important to use fresh, high-quality DMSO as it can absorb moisture, which will reduce the solubility of the compound.[6]
Q2: What is the solubility of AT7519 in various solvents?
A2: The solubility of AT7519 can vary slightly between different salt forms and batches. The following table summarizes the available solubility data.
| Solvent/Vehicle | AT7519 Form | Approximate Solubility | Reference(s) |
| DMSO | Base/TFA | 10 mg/mL (26.16 mM) to 25 mg/mL (65.4 mM) | [6] |
| DMSO | HCl | 52 mg/mL (124.19 mM) | [12] |
| DMSO | Not Specified | 16.67 mg/mL (43.61 mM), sonication recommended | [4] |
| DMSO | Not Specified | ≥9.55 mg/mL with gentle warming | [14] |
| Ethanol | Base | Insoluble | [6] |
| Ethanol | HCl | ~5 mg/mL | [11] |
| Water | Base | Insoluble | [6] |
| PBS (pH 7.2) | HCl | ~0.5 mg/mL | [11] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | 2 mg/mL (5.23 mM) | [4] |
Q3: How should I store my this compound stock solution?
A3: Store your DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] For short-term storage, a solution at -20°C should be stable for about a month, while at -80°C, it can be stable for up to a year.[6] It is not recommended to store aqueous solutions of AT7519 for more than one day.[11]
Q4: What is the mechanism of action of AT7519?
A4: AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][11] By inhibiting these key regulators of the cell cycle, AT7519 can induce cell cycle arrest, followed by apoptosis (programmed cell death).[3][15] Additionally, its inhibition of CDK9 can suppress transcription by preventing the phosphorylation of RNA polymerase II.[16][17] AT7519 also shows inhibitory activity against GSK3β.[6][11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (496.27 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.[18]
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution.[1][4]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
Protocol 2: Dilution of this compound Stock into Aqueous Media
-
Prepare Intermediate Dilutions (if necessary): If direct dilution leads to precipitation, prepare a series of intermediate dilutions of your stock solution in pure DMSO first.
-
Prepare Final Aqueous Solution: Add a small volume of the this compound DMSO stock (or the final DMSO intermediate) to your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[1]
-
Rapid Mixing: Immediately after adding the DMSO stock, mix the solution vigorously by vortexing or pipetting to ensure rapid and uniform dispersion. This can help prevent the formation of localized high concentrations of the compound that are prone to precipitation.[1]
Visualizations
Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ispe.gr.jp [ispe.gr.jp]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. raybiotech.com [raybiotech.com]
- 15. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 16. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. apexbt.com [apexbt.com]
Interpreting AT7519 TFA Cell Cycle Analysis Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting cell cycle analysis results following treatment with AT7519 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2][3] It functions as an ATP-competitive inhibitor, primarily targeting CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4][5][6] By inhibiting these key regulators of the cell cycle, AT7519 disrupts cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in various human tumor cell lines.[3][5]
Q2: What are the expected effects of this compound on the cell cycle distribution of cancer cells?
Treatment with AT7519 typically induces a biphasic cell cycle arrest at the G0/G1 and G2/M phases.[5][6] This is a direct consequence of inhibiting CDKs that are crucial for transitioning through these checkpoints. For instance, inhibition of CDK2 can lead to a G1 arrest, while inhibition of CDK1 can cause a G2/M arrest.[5] In multiple myeloma (MM) cells, an increase in the proportion of cells in the G0/G1 and G2/M phases can be observed as early as 6 hours post-treatment.[6]
Q3: At what concentrations is this compound effective?
The effective concentration of this compound varies depending on the cell line. It exhibits potent antiproliferative activity with IC50 values generally ranging from 40 nM to 940 nM in a variety of human tumor cell lines.[4][5] For example, in HCT116 and A2780 cells, the IC50 values after 72 hours are 0.082 µM and 0.35 µM, respectively.[4] In multiple myeloma cell lines, the IC50 values for cytotoxicity range from 0.5 to 2 µM after 48 hours.[1][4]
Q4: How does this compound induce apoptosis?
This compound induces apoptosis through multiple mechanisms. The sustained cell cycle arrest caused by CDK inhibition can trigger the intrinsic apoptotic pathway.[5] Additionally, AT7519 can inhibit transcription by targeting CDK9, which is involved in regulating RNA polymerase II. This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP.[6] The compound has also been shown to induce apoptosis through the activation of GSK-3β.[4] In glioblastoma cells, AT7519 induces both apoptosis and pyroptosis via caspase-3-mediated cleavage of gasdermin E (GSDME).[7][8]
Troubleshooting Guide for Cell Cycle Analysis
Interpreting cell cycle data from flow cytometry can be challenging. Below are common issues encountered when analyzing the effects of this compound and their potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High CV of G0/G1 Peak | - Improper sample preparation (cell clumps).- High flow rate during acquisition.- Insufficient staining with DNA dye (e.g., Propidium Iodide). | - Gently pipette samples before staining and acquisition. Sieve cells to remove aggregates.[9]- Use the lowest flow rate setting on the cytometer.[9][10]- Ensure optimal dye concentration and incubate for at least 10 minutes.[9][10] |
| No Clear G2/M Peak | - Cells are not actively proliferating.- Insufficient cell number.- Cell culture conditions are not optimal (e.g., nutrient depletion, contact inhibition). | - Ensure you are using a proliferating cell line.[11]- Use an optimal cell concentration, typically around 1x10^6 cells/mL.[9]- Optimize cell culture conditions to ensure logarithmic growth.[11] |
| Single, Broad Peak Instead of Distinct Cell Cycle Phases | - Cell death and debris.- Incorrect instrument settings (e.g., threshold, voltage).- Inappropriate data analysis gating. | - Use viability dyes to exclude dead cells from the analysis.- Set the forward scatter (FSC) threshold correctly to exclude small debris.[12]- Adjust gating to properly identify G0/G1, S, and G2/M populations. Use doublet discrimination to exclude cell aggregates.[11] |
| Unexpected Increase in Sub-G1 Population | - This is an expected outcome of this compound treatment, indicating apoptosis. | - Quantify the sub-G1 peak as a measure of apoptotic cells. Confirm apoptosis with other methods like Annexin V/PI staining.[4][6] |
| Shift in G0/G1 and G2/M Peaks After Treatment | - This is the expected biological effect of this compound, indicating cell cycle arrest. | - Quantify the percentage of cells in each phase of the cell cycle to measure the extent of the arrest.[6] |
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 6, 12, 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum. Centrifuge the cell suspension.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the dark for at least 15-30 minutes at room temperature. Analyze the samples on a flow cytometer. Use a low flow rate for acquisition to improve resolution.[9][10] Gate on single cells to exclude doublets and aggregates. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvest: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or are necrotic.[4]
Visualizing the Mechanism of this compound
Signaling Pathway of AT7519 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 12. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
AT7519 TFA off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the multi-kinase inhibitor AT7519, particularly when formulated as a trifluoroacetic acid (TFA) salt.
Frequently Asked Questions (FAQs)
Q1: What is AT7519 and what are its primary molecular targets?
AT7519 is a potent, small-molecule, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] It plays a crucial role in regulating the cell cycle and transcription.[3] Its primary targets are key CDKs involved in cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[4][5][6] Inhibition of these kinases leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and the induction of apoptosis.[4][6][7]
Q2: What are the known off-target effects of AT7519?
The most well-characterized off-target of AT7519 is Glycogen Synthase Kinase 3 beta (GSK-3β).[2][4][6] Several studies have shown that AT7519-induced apoptosis is mediated, in part, through the activation of GSK-3β, which occurs independently of its effects on transcriptional CDKs.[8][9] This off-target activity is important to consider when interpreting cellular phenotypes, as GSK-3β is involved in numerous signaling pathways.[8]
Q3: What is Trifluoroacetic Acid (TFA) and why is it present in my AT7519 sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the purification process of synthetic peptides and small molecules, including AT7519, via reverse-phase high-performance liquid chromatography (RP-HPLC). It acts as a counter-ion, forming a salt with the positively charged compound, which aids in its stabilization and solubility. As a result, commercially available AT7519 is often supplied as a TFA salt (AT7519 TFA).[10][11]
Q4: How can the TFA counter-ion affect my experimental results?
Residual TFA in your compound preparation is not inert and can have direct biological effects, potentially confounding experimental outcomes.[10] These effects can include:
-
Altering Medium pH: The acidic nature of TFA can lower the pH of your cell culture medium, inducing cellular stress.[12]
-
Direct Cytotoxicity: TFA itself can inhibit cell growth and viability, with effects reported at concentrations as low as 10 nM in some cell types.[13]
-
Modulating Signaling Pathways: TFA has been shown to have anti-inflammatory and anti-viral effects in some contexts and can stimulate protein synthesis in others.[13][14]
These potential artifacts make it crucial to implement proper controls in your experiments.[10]
Troubleshooting Guides
Issue 1: My cells exhibit a phenotype (e.g., apoptosis, altered signaling) that seems stronger or different than what I'd expect from CDK inhibition alone. How can I determine if this is an off-target effect?
This is a common challenge when working with multi-kinase inhibitors. The observed phenotype is likely a combination of on-target and off-target activities.
Recommended Actions:
-
Confirm On-Target Engagement: First, verify that AT7519 is inhibiting its intended CDK targets in your specific cell system and at the concentrations used. A lack of on-target engagement could suggest issues with compound potency or cell permeability.[15]
-
Perform a Dose-Response Analysis: Compare the concentration of AT7519 that produces the unexpected phenotype with the IC50 values for its primary CDK targets and its known off-target, GSK-3β. If the phenotype occurs at a concentration closer to the GSK-3β IC50, it may be an off-target effect.[15]
-
Use a Structurally Unrelated Inhibitor: Employ a different, structurally distinct inhibitor that targets the same primary CDKs but not GSK-3β. If this second inhibitor does not produce the same phenotype, it strongly suggests the phenotype observed with AT7519 is due to its off-target effects.[15][16]
-
Pharmacologically Dissect the Pathway: Use a specific GSK-3β inhibitor to see if you can rescue or block the AT7519-induced phenotype. If inhibiting GSK-3β reverses the effect of AT7519, it provides strong evidence for the involvement of this off-target kinase.[8]
Issue 2: I am observing high levels of cytotoxicity or inconsistent results in my cell viability assays, even at low concentrations of this compound. Could the TFA be the cause?
Yes, it is highly probable that the TFA counter-ion is contributing to the observed effects, especially if the salt form has not been accounted for.
Recommended Actions:
-
Implement a "TFA Only" Control: This is the most critical control. In parallel with your this compound-treated wells, include control wells containing only the vehicle (e.g., DMSO) plus TFA at the same final concentration that is present in your experimental wells. This will allow you to measure the direct effect of TFA on cell viability.[10][12]
-
Measure the pH of Your Culture Medium: After adding your this compound stock solution to the cell culture medium, measure the final pH. A significant drop in pH can indicate that the TFA is causing non-specific cellular stress.[12]
-
Consider Counter-ion Exchange: For sensitive cell-based or in vivo experiments, it is best practice to use a form of AT7519 with a more biologically compatible counter-ion, such as hydrochloride (HCl) or acetate.[10][13] If possible, obtain or perform a salt exchange on your compound. Compare the activity of AT7519 HCl with this compound to determine the true contribution of the active molecule.[17]
Data Presentation
Table 1: In Vitro Inhibitory Activity of AT7519 Against a Panel of Kinases
This table summarizes the half-maximal inhibitory concentration (IC50) values of AT7519 against its primary CDK targets and its most significant known off-target, GSK-3β. This data highlights that AT7519 is most potent against transcriptional and cell cycle CDKs, but also shows significant activity against GSK-3β at concentrations achievable in cellular assays.
| Kinase Target | IC50 (nM) | Kinase Family | Primary Function |
| CDK9/Cyclin T | <10 | CDK | Transcriptional Regulation |
| CDK5/p35 | 13 | CDK | Neuronal Function, Cell Cycle |
| CDK2/Cyclin A | 47 | CDK | Cell Cycle (G1/S Transition) |
| GSK-3β | 89 | CMGC | (Off-Target) Wnt Signaling, Apoptosis |
| CDK4/Cyclin D1 | 100 | CDK | Cell Cycle (G1 Progression) |
| CDK6/Cyclin D3 | 170 | CDK | Cell Cycle (G1 Progression) |
| CDK1/Cyclin B | 210 | CDK | Cell Cycle (G2/M Transition) |
| CDK7/Cyclin H | 2400 | CDK | Transcriptional Regulation |
Data compiled from multiple sources.[2][3][4][5][6]
Experimental Protocols
Protocol 1: Validating On-Target CDK Engagement via Western Blotting
This protocol details how to confirm that AT7519 is inhibiting its intended CDK targets by measuring the phosphorylation status of their downstream substrates.
Materials:
-
Cells of interest
-
AT7519 (TFA or HCl salt)
-
Vehicle control (e.g., DMSO)
-
TFA-only control (if using this compound)
-
Ice-cold PBS, RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (T821 for CDK2), anti-phospho-PP1α (T320 for CDK1), anti-total Rb, anti-total PP1α, anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere for 24 hours. Treat cells with increasing concentrations of AT7519 (e.g., 0, 50, 100, 250, 500 nM) for a specified time (e.g., 24 hours). Include vehicle and TFA-only controls.[18]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[18]
-
Gel Electrophoresis and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[20][21]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[21]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb) overnight at 4°C. Wash with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[18][20]
-
Detection: Wash the membrane with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imager.[18]
-
Analysis: A dose-dependent decrease in the phosphorylation of Rb (T821) and PP1α (T320) relative to total protein levels and the loading control confirms on-target engagement of CDK2 and CDK1, respectively.[22][23]
Protocol 2: Confirming Cellular Target Engagement with a Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the physical binding of a drug to its target inside intact cells, based on the principle of ligand-induced thermal stabilization.[24][25]
Materials:
-
Cells of interest
-
AT7519
-
Vehicle control (e.g., DMSO)
-
PBS, protease and phosphatase inhibitors
-
PCR tubes, thermocycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles) and centrifugation
-
Western blotting supplies (as in Protocol 1) for CDK2, CDK9, and GSK-3β
Procedure:
-
Cell Treatment: Treat intact cells in suspension or adherent plates with a saturating concentration of AT7519 or vehicle for 1-2 hours.[26]
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by immediate cooling on ice.[25][26]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by high-speed centrifugation.[25]
-
Detection and Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., CDK2, GSK-3β) remaining at each temperature using Western blotting.
-
Interpretation: Plot the amount of soluble protein against the temperature to generate a "melting curve".[25] A shift in the melting curve to a higher temperature in the AT7519-treated samples compared to the vehicle control indicates that AT7519 is binding to and stabilizing the target protein within the cell.[24][27] This can be used to confirm engagement with both on-targets (CDKs) and off-targets (GSK-3β).
Visualizations
Signaling Pathway Diagram
Caption: On- and off-target signaling pathways of AT7519.
Experimental Workflow Diagram
References
- 1. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. astx.com [astx.com]
- 24. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing AT7519 TFA Toxicity in Animal Models
This guide is intended for researchers, scientists, and drug development professionals using AT7519 TFA in preclinical animal models. It provides troubleshooting advice and frequently asked questions to help manage potential toxicities and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1] Its trifluoroacetate (TFA) salt is often used for in vivo studies. By inhibiting CDKs, AT7519 disrupts cell cycle progression, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][2] It also inhibits RNA polymerase II, which can suppress the transcription of key survival proteins.[1][2]
Q2: What are the recommended administration routes and solvents for this compound in mice?
In published studies, this compound has been administered to mice primarily via intraperitoneal (i.p.) or intravenous (i.v.) injection.[3][4][5] The most common solvent for in vivo use is saline (0.9% NaCl).[1][3][6]
Q3: What are the reported toxicities of AT7519 in animal models?
Most preclinical studies report that efficacious doses of AT7519 are "well tolerated" in mice, with some studies explicitly noting no significant changes in body weight.[7][8] However, detailed public toxicology reports for AT7519 in animal models are limited. Based on the known class effects of CDK inhibitors, researchers should be prepared to monitor for potential toxicities.[6][9]
Q4: What are the potential class-related toxicities of CDK inhibitors?
Common toxicities associated with CDK inhibitors that may be relevant for AT7519 include:
-
Myelosuppression: Particularly neutropenia (a decrease in neutrophils), is a common dose-limiting toxicity. Anemia and thrombocytopenia can also occur.
-
Gastrointestinal (GI) toxicity: This can manifest as diarrhea, nausea, and weight loss.[9]
-
Mucositis: Inflammation of the mucous membranes, particularly in the mouth.[10][11]
-
Fatigue and Rash: These have been noted as dose-limiting toxicities in human clinical trials.[10][11]
Q5: Were any cardiac-related toxicities observed with AT7519 in preclinical models?
While dose-limiting QTc prolongation (a heart rhythm abnormality) was a significant concern in a human Phase I clinical trial, specific reports of cardiac toxicity in animal models are not detailed in the available literature.[9][12] However, given the clinical findings, careful monitoring for cardiovascular effects in animal studies is warranted, especially in longer-term experiments or when using higher doses.
Troubleshooting Guide for Potential Toxicities
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Issue 1: The animals are losing weight.
-
Question: My mice treated with AT7519 are showing significant weight loss (>10%). What should I do?
-
Answer:
-
Assess Severity: Mild weight loss (<10%) may be manageable with supportive care. For weight loss exceeding 15-20%, immediate action is required.
-
Supportive Care: Ensure easy access to palatable, high-calorie food and hydration packs.
-
Dose Modification: If weight loss is severe or persistent, consider reducing the dose of AT7519 or modifying the dosing schedule (e.g., changing from a 5-days-on, 2-days-off schedule to a less frequent administration).
-
Monitor for GI Distress: Observe the animals for signs of diarrhea or dehydration, which can contribute to weight loss.
-
Issue 2: I suspect the animals have developed neutropenia.
-
Question: An animal appears lethargic and might have an infection. How do I confirm and manage potential neutropenia?
-
Answer:
-
Confirm with a Complete Blood Count (CBC): The most direct way to diagnose neutropenia is by performing a CBC from a blood sample (e.g., via tail vein or submandibular bleed) to determine the absolute neutrophil count.
-
Dose Interruption/Reduction: If neutropenia is confirmed, temporarily halt AT7519 administration until neutrophil counts recover. For subsequent treatment cycles, consider a dose reduction.
-
Supportive Care: If severe neutropenia is detected, consider administering a recombinant murine granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production. Prophylactic broad-spectrum antibiotics may also be necessary to prevent opportunistic infections.
-
Issue 3: How should I monitor for potential cardiac toxicity?
-
Question: Given the QTc prolongation seen in human trials, how can I monitor for cardiac side effects in my mouse study?
-
Answer:
-
Electrocardiogram (ECG) Monitoring: For long-term or high-dose studies, consider using telemetry devices for continuous ECG monitoring in a subset of animals. This is the most direct way to assess for arrhythmias and changes in the QT interval.[2]
-
Echocardiography: Non-invasive echocardiography can be used to assess cardiac structure and function, although it is less direct for detecting arrhythmic potential.[13][14]
-
Clinical Observation: Monitor for any signs of cardiovascular distress, such as changes in breathing, cyanosis (bluish discoloration of the skin), or lethargy.
-
Data Presentation
Table 1: Summary of this compound Dosing in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Administration Route | Dose and Schedule | Reference |
| HCT116 (Colon) | Nude | i.p. | 10 mg/kg, single dose | [3] |
| HCT116 (Colon) | SCID | i.p. | 9.1 mg/kg, twice daily for 9 days | [9] |
| HT29 (Colon) | Nude | i.p. | 5 and 7.5 mg/kg, twice daily for 9 days | [9] |
| MM.1S (Myeloma) | SCID | i.p. | 15 mg/kg, once daily, 5 days/week for 2 weeks | [6] |
| AMC711T (Neuroblastoma) | Nude (nu/nu) | i.p. | 5, 10, or 15 mg/kg, daily for 5 days | [12] |
| U87MG (Glioblastoma) | Nude | i.p. | Not specified | [1] |
Table 2: Potential Toxicities and Recommended Monitoring
| Potential Toxicity | Clinical Signs in Animals | Monitoring Method | Management Strategy |
| Myelosuppression | Lethargy, pale paws/ears, signs of infection | Complete Blood Count (CBC) | Dose reduction/interruption, G-CSF, antibiotics |
| GI Toxicity | Weight loss, diarrhea, dehydration, reduced food intake | Daily body weight, fecal consistency monitoring | Supportive care (hydration, nutrition), dose modification |
| General Malaise | Ruffled fur, hunched posture, reduced activity | Daily clinical observation | Supportive care, dose modification |
| Cardiac Toxicity | Changes in breathing, cyanosis, lethargy | ECG (telemetry), echocardiography | Dose interruption, consult with veterinarian |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Mice
-
Baseline Data: Before initiating treatment, record the body weight of each animal and perform a baseline CBC for a subset of animals.
-
Daily Monitoring:
-
Record the body weight of each animal daily.
-
Perform a clinical observation of each animal, noting posture, activity level, fur condition, and any signs of distress.
-
Check for signs of GI toxicity, such as diarrhea.
-
-
Weekly Monitoring:
-
Perform a CBC via tail vein or submandibular bleed to monitor for hematological toxicities.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum chemistry analysis and major organs (liver, kidney, spleen, heart) for histopathological evaluation.
-
Mandatory Visualizations
References
- 1. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conduction Slowing and Sudden Arrhythmic Death in Mice With Cardiac-Restricted Inactivation of Connexin43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [astx.com]
- 4. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AT7519 TFA in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting resistance to the multi-cyclin-dependent kinase (CDK) inhibitor, AT7519 TFA. This guide includes frequently asked questions (FAQs), troubleshooting strategies, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] Its primary mechanism of action is to competitively bind to the ATP-binding pocket of these CDKs, leading to the inhibition of their kinase activity.[3] This results in cell cycle arrest, primarily at the G1/S and G2/M phases, and the induction of apoptosis (programmed cell death) in cancer cells.[4][5] Furthermore, by inhibiting CDK9, AT7519 suppresses transcription through the inhibition of RNA polymerase II phosphorylation, which leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[6][7][8]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential causes?
Reduced sensitivity or acquired resistance to this compound can arise from several mechanisms, although specific mechanisms for AT7519 are not yet extensively documented in the literature. Based on general principles of resistance to CDK inhibitors, potential causes include:
-
Alterations in the Retinoblastoma (Rb) Pathway: The Rb protein is a key substrate of CDKs that controls the G1/S cell cycle checkpoint.[9] Loss or mutation of Rb can uncouple the cell cycle from CDK regulation, thereby conferring resistance to CDK inhibitors.[10]
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and ABCG2, can actively pump AT7519 out of the cell, reducing its intracellular concentration and efficacy.[11][12][13]
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the inhibitory effects of AT7519 and promote cell survival and proliferation.[6]
-
Changes in Anti-Apoptotic Protein Expression: Increased expression of anti-apoptotic proteins like Bcl-2 or a failure to downregulate Mcl-1 can counteract the pro-apoptotic effects of AT7519.[6][7]
Q3: How can I determine if my cells have developed resistance to this compound?
The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be measured using a cell viability assay, such as the MTT assay.
Troubleshooting Guides
Problem 1: Decreased Apoptotic Response to this compound Treatment
Observation: Following treatment with this compound at a previously effective concentration, there is a noticeable reduction in markers of apoptosis (e.g., Annexin V staining, caspase cleavage).
Troubleshooting Steps:
-
Confirm Drug Activity: Test the current batch of this compound on a known sensitive cell line to ensure its potency has not diminished.
-
Assess Mcl-1 and Bcl-2 Levels: Perform Western blot analysis to compare the expression levels of the anti-apoptotic proteins Mcl-1 and Bcl-2 in your treated sensitive and potentially resistant cells. Resistance may be associated with a failure to downregulate Mcl-1 or an upregulation of Bcl-2.[6][7]
-
Investigate Pro-Survival Signaling: Probe for the activation of the PI3K/Akt pathway by examining the phosphorylation status of Akt (at Ser473) and its downstream targets. Activation of this pathway can promote cell survival and counteract the effects of AT7519.[6]
-
Consider Combination Therapy: If resistance is confirmed, consider combining this compound with other agents. For example, AT7519 has been shown to act synergistically with cisplatin.[14][15]
Problem 2: Cells Continue to Proliferate Despite this compound Treatment
Observation: Cells treated with this compound continue to proliferate, as evidenced by cell counting or proliferation assays, at concentrations that should induce cell cycle arrest.
Troubleshooting Steps:
-
Verify Cell Cycle Arrest in a Sensitive Line: As a positive control, treat a known sensitive cell line with the same concentration of this compound and analyze the cell cycle distribution by flow cytometry. This will confirm the drug is active.
-
Analyze Cell Cycle Profile of Resistant Cells: Perform cell cycle analysis on your potentially resistant cells. A lack of accumulation in the G1 and/or G2/M phases compared to untreated controls suggests a mechanism for overcoming the cell cycle block.[4][5]
-
Examine the Rb Pathway: Assess the status of the Rb protein in your cells. Perform Western blot to check for the presence of Rb protein. Loss of Rb is a known mechanism of resistance to CDK4/6 inhibitors and could contribute to AT7519 resistance.[9][10]
-
Evaluate Drug Efflux: To investigate the potential role of ABC transporters, you can use inhibitors of these pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored.[11][16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of AT7519.
Table 1: Inhibitory Activity (IC50) of AT7519 Against Various Cyclin-Dependent Kinases
| Kinase | IC50 (nM) |
| CDK9/Cyclin T | <10 |
| CDK5/p35 | 13 |
| CDK2/Cyclin A | 47 |
| GSK3β | 89 |
| CDK4/Cyclin D1 | 100 |
| CDK6/Cyclin D3 | 170 |
| CDK1/Cyclin B | 210 |
| CDK7/Cyclin H/MAT1 | 2400 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][8][17]
Table 2: Antiproliferative Activity (IC50) of AT7519 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MM.1S | Multiple Myeloma | 0.5 |
| U266 | Multiple Myeloma | 0.5 |
| MM.1R | Multiple Myeloma | >2.0 |
| HCT116 | Colon Cancer | 0.082 |
| A2780 | Ovarian Cancer | 0.35 |
| MCF-7 | Breast Cancer | 0.04 |
| SW620 | Colorectal Adenocarcinoma | 0.94 |
Data compiled from multiple sources. Note that IC50 values can vary based on experimental conditions.[6][1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of this compound and to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to analyze the expression and phosphorylation status of proteins involved in the this compound response and resistance.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-Mcl-1, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound as required and harvest.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound
-
70% ice-cold ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI)/RNase A staining solution
Procedure:
-
Harvest approximately 1x10^6 cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6][18][19]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Strategies to overcome this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tailoring to RB: tumour suppressor status and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pattern of retinoblastoma pathway inactivation dictates response to CDK4/6 inhibition in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of cyclin-dependent kinases by AT7519 enhances nasopharyngeal carcinoma cell response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Enhancing AT7519 TFA Stability for In Vivo Investigations
For researchers, scientists, and drug development professionals utilizing the potent multi-CDK inhibitor AT7519, achieving reliable and reproducible results in in vivo studies is paramount. A common challenge encountered is the inherent instability of the trifluoroacetate (TFA) salt form of AT7519, which can impact its solubility, bioavailability, and ultimately, the integrity of experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address these stability issues and ensure the successful execution of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in vivo efficacy studies with AT7519 TFA salt. Could this be related to its stability?
A1: Yes, high variability in in vivo studies is a frequent consequence of poor compound stability. The TFA salt of AT7519 can be problematic for several reasons. Trifluoroacetic acid is a strong acid used during peptide and small molecule synthesis and purification, and residual TFA can remain as a counter-ion.[1] This can lead to issues with solubility in physiological buffers, potentially causing the compound to precipitate upon injection. Furthermore, TFA itself can have biological effects, including cytotoxicity at certain concentrations, which can confound experimental results.[1] For these reasons, it is highly recommended to either use the hydrochloride (HCl) salt of AT7519 or perform a salt exchange to the HCl form before in vivo administration.
Q2: What are the key differences between the TFA and HCl salt forms of AT7519 for in vivo use?
-
Solubility and Stability: HCl is a physiologically common ion, and hydrochloride salts of small molecules often exhibit better aqueous solubility and stability in biological fluids compared to TFA salts.
-
Biocompatibility: Residual TFA can be toxic to cells and tissues, potentially leading to inflammation or other adverse reactions at the injection site and systemically.[1] The chloride ion, being the major extracellular anion in the body, makes the HCl salt more biocompatible.
-
Regulatory Acceptance: For preclinical studies that may lead to clinical development, the use of a more physiologically compatible salt form like HCl is generally preferred by regulatory agencies.
Q3: Our this compound formulation appears cloudy or forms a precipitate. What are the likely causes and how can we resolve this?
A3: Precipitation is a clear indicator of poor solubility and formulation instability. The common causes include:
-
Poor Aqueous Solubility: AT7519 itself has limited solubility in aqueous solutions.
-
TFA Salt Effects: The TFA counter-ion can exacerbate solubility issues in physiological pH ranges.
-
Improper Formulation Technique: The order of addition of co-solvents and the final pH can critically affect the stability of the formulation.
To address this, consider the following troubleshooting steps:
-
Optimize the Formulation Vehicle: Utilize a co-solvent system. A common approach for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Adjust the pH: The pH of the formulation can significantly impact the solubility and stability of the compound.[2][3] Conduct small-scale experiments to determine the optimal pH range for AT7519 solubility.
-
Consider Solubilizing Excipients: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can enhance the solubility and stability of hydrophobic drugs like AT7519 by forming inclusion complexes.[4][5][6][7]
-
Perform a Salt Exchange to HCl: As a more robust solution, convert the TFA salt to the more soluble and biocompatible HCl salt.
Troubleshooting Guide
This guide provides a systematic approach to addressing common stability-related issues with this compound in in vivo studies.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in animal-to-animal therapeutic response. | 1. Inconsistent dosing due to precipitation of this compound in the formulation. 2. Poor bioavailability due to low solubility at the injection site. 3. Rapid degradation of the compound in plasma. | 1. Visually inspect the formulation: Ensure it is a clear solution before each injection. Prepare fresh for each experiment. 2. Optimize the formulation: Refer to the formulation optimization strategies in the FAQs. 3. Perform a plasma stability assay: Assess the in vitro stability of AT7519 in plasma from the animal species being used. 4. Switch to the HCl salt: This is the most reliable way to improve solubility and bioavailability. |
| Precipitation of the compound during formulation preparation or upon injection. | 1. The concentration of this compound is too high for the chosen vehicle. 2. The pH of the formulation is not optimal. 3. The TFA salt has poor solubility in aqueous-based vehicles. | 1. Reduce the concentration: Try a lower dose if therapeutically viable. 2. Adjust the pH: Experiment with different pH values for your formulation buffer. 3. Use solubilizing agents: Incorporate excipients like cyclodextrins.[4][5][6][7] 4. Perform TFA to HCl salt exchange: This will likely provide the best solubility characteristics. |
| Adverse events at the injection site (e.g., inflammation, irritation). | 1. Cytotoxicity of the TFA counter-ion. 2. Precipitation of the compound at the injection site, leading to a localized inflammatory response. | 1. Discontinue use of the TFA salt: Switch to the HCl salt form of AT7519. 2. Ensure complete dissolution: The formulation must be a clear solution to minimize irritation. |
Experimental Protocols
Protocol 1: Plasma Stability Assay for AT7519
Objective: To assess the stability of AT7519 in plasma from the relevant species (in vitro).
Materials:
-
AT7519 (TFA or HCl salt) stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma from the study species (e.g., mouse, rat)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a working solution of AT7519 in PBS.
-
Incubation: In microcentrifuge tubes, add the AT7519 working solution to pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid protein precipitation.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of AT7519 using a validated LC-MS/MS method.
-
Data Analysis: Determine the percentage of AT7519 remaining at each time point relative to the 0-minute sample and calculate the half-life (t½) of the compound in plasma.
Protocol 2: Conversion of this compound Salt to HCl Salt
Objective: To replace the trifluoroacetate counter-ion with a chloride ion.
Materials:
-
This compound salt
-
Hydrochloric acid (HCl) solution (e.g., 100 mM)
-
Distilled, deionized water
-
Lyophilizer
Methodology:
-
Dissolution: Dissolve the this compound salt in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[6][7][8][9]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[3][9]
-
Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight to obtain the solid AT7519 HCl salt.[3][6][7][8][9]
-
Repeat (Optional but Recommended): For complete removal of TFA, it is advisable to repeat the dissolution, acidification, and lyophilization steps two more times.[6][7][9]
Signaling Pathways and Experimental Workflows
AT7519 Mechanism of Action
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[10][11][12] Its anti-cancer effects are mediated through several key pathways:
-
Cell Cycle Arrest: By inhibiting CDKs that regulate cell cycle progression, AT7519 induces cell cycle arrest, primarily at the G1/S and G2/M phases.[13][14]
-
Inhibition of Transcription: AT7519 inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb). This leads to decreased phosphorylation of the C-terminal domain of RNA polymerase II, resulting in the inhibition of transcription of key anti-apoptotic proteins like Mcl-1.[12][13]
-
Induction of Apoptosis: The combination of cell cycle arrest and transcriptional inhibition leads to the induction of apoptosis.[10][13][14]
-
GSK-3β Activation: AT7519 can also induce apoptosis through the activation of Glycogen Synthase Kinase 3 beta (GSK-3β), a pathway that appears to be independent of its transcriptional inhibitory effects.[12][13]
Caption: AT7519 Signaling Pathway.
Experimental Workflow for Improving AT7519 In Vivo Stability
Caption: Workflow for Enhancing AT7519 Stability.
References
- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the structure and function of cyclin-dependent kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of cyclodextrins in cancer treatment | Semantic Scholar [semanticscholar.org]
- 7. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | Semantic Scholar [semanticscholar.org]
- 10. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
AT7519 TFA inconsistent results in western blotting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AT7519 TFA in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
AT7519 Trifluoroacetate (TFA) is a potent, small-molecule inhibitor of multiple Cyclin-Dependent Kinases (CDKs).[1][2] It functions as an ATP-competitive inhibitor, targeting a range of CDKs including CDK1, CDK2, CDK4, CDK5, CDK6, and most notably, CDK9.[2][3][4] The inhibition of these kinases disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in various human tumor cell lines.[4][5] Furthermore, its potent inhibition of CDK9 leads to the dephosphorylation of RNA polymerase II, which in turn inhibits transcription.[3][5]
Q2: What are the expected downstream effects of this compound treatment that can be observed by Western blot?
Treatment of cells with this compound is expected to lead to several observable changes in protein expression and phosphorylation status. These include:
-
Decreased phosphorylation of CDK substrates such as Retinoblastoma protein (Rb), phospho-Rb (T821), and Nucleophosmin (NPM) (T199).[4]
-
Inhibition of RNA polymerase II phosphorylation at Serine 2 and Serine 5 of the C-terminal domain (CTD).[2][4][5]
-
Induction of apoptosis , which can be monitored by observing the cleavage of caspase-3 and PARP.[5]
-
Downregulation of anti-apoptotic proteins such as Mcl-1 and XIAP.[5]
-
Activation of GSK-3β , observed as a decrease in its phosphorylation at Serine 9.[2][5]
Q3: I am observing inconsistent or no change in the phosphorylation of my target protein after this compound treatment. What are the possible reasons?
Inconsistent results with kinase inhibitors like this compound in Western blotting can stem from several factors. These can be broadly categorized into issues with the inhibitor, the experimental protocol, or the Western blotting technique itself. A systematic troubleshooting approach is recommended.
Troubleshooting Guide
Problem: Inconsistent Phosphorylation Inhibition
Possible Cause 1: Inhibitor Integrity and Activity
-
Solution: Ensure that the this compound is properly stored to maintain its activity. Stock solutions should be stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution upon reconstitution.
Possible Cause 2: Suboptimal Inhibitor Concentration or Treatment Duration
-
Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Similarly, a time-course experiment (e.g., 6, 12, 24 hours) will help identify the optimal treatment duration to observe the desired effect.[5]
Possible Cause 3: Cell Culture Conditions
-
Solution: Maintain consistency in cell culture conditions, including cell density, serum concentration, and passage number. Over-confluent or stressed cells may respond differently to the inhibitor.
Problem: Weak or No Signal for Target Protein
Possible Cause 1: Low Protein Abundance
-
Solution: Increase the amount of protein loaded onto the gel. For low-abundance proteins, consider enriching your sample using techniques like immunoprecipitation.[6][7]
Possible Cause 2: Inefficient Protein Extraction
-
Solution: Use a lysis buffer that is appropriate for your target protein's subcellular localization. Always supplement the lysis buffer with protease and phosphatase inhibitors to prevent protein degradation.[7][8]
Possible Cause 3: Poor Antibody Performance
-
Solution: Ensure your primary antibody is validated for Western blotting and recognizes the target protein from the correct species. Titrate the antibody to find the optimal concentration. Increase the incubation time (e.g., overnight at 4°C) to enhance the signal.[6][9]
Problem: High Background or Non-Specific Bands
Possible Cause 1: Inadequate Blocking
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA). Ensure the blocking buffer is fresh and filtered.[6][9]
Possible Cause 2: Antibody Concentration Too High
-
Solution: Reduce the concentration of the primary or secondary antibody. High antibody concentrations can lead to non-specific binding.[6][9]
Possible Cause 3: Insufficient Washing
-
Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[9]
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (CDK1) | 210 nM | In vitro assay | [1][3][4] |
| IC50 (CDK2) | 47 nM | In vitro assay | [1][3][4] |
| IC50 (CDK4) | 100 nM | In vitro assay | [1][3][4] |
| IC50 (CDK5) | 170 nM | In vitro assay | [1][3] |
| IC50 (CDK6) | 13 nM | In vitro assay | [1][3][4] |
| IC50 (CDK9) | <10 nM | In vitro assay | [1][3][4] |
| Antiproliferative IC50 | 40 - 940 nM | Various human tumor cell lines | [4] |
| Effective Concentration for Apoptosis Induction | 100 - 700 nM | Leukemia cell lines | [3] |
| Effective Concentration for Cell Cycle Arrest | 250 nM | Human tumor cell lines | [3] |
| Effective Concentration for RNA Pol II Inhibition | 0.5 µM | MM.1S cells | [3][5] |
Experimental Protocols
Western Blotting Protocol for Assessing this compound Activity
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Ensure the membrane is pre-activated with methanol if using PVDF.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
-
Analysis:
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Visualizations
Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest, transcriptional inhibition, and apoptosis.
Caption: A workflow for troubleshooting common issues in Western blotting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. docs.abcam.com [docs.abcam.com]
Technical Support Center: AT7519 TFA and Cell Morphology
Introduction: This technical support center provides troubleshooting guidance for researchers and scientists observing unexpected effects on cell morphology during experiments with AT7519 Trifluoroacetate (TFA). AT7519 is a potent, small-molecule, multi-target inhibitor of cyclin-dependent kinases (CDKs), including CDK1, 2, 4, 5, 6, and 9.[1][2][3] Its primary mechanisms of action are the induction of cell cycle arrest and apoptosis.[4][5] This guide, presented in a question-and-answer format, addresses common issues and provides standardized protocols to help ensure reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is AT7519 TFA and what is its primary mechanism of action?
A1: this compound is the trifluoroacetate salt of AT7519, an ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs).[1][4] It potently inhibits CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 with IC50 values in the nanomolar range.[3][4] By inhibiting these key cell cycle regulators, AT7519 blocks the phosphorylation of target proteins like Retinoblastoma (Rb), leading to cell cycle arrest in the G1 and G2/M phases.[4][6] Additionally, its inhibition of CDK9 suppresses transcription by preventing the phosphorylation of RNA Polymerase II, which contributes to the induction of apoptosis by reducing the expression of short-lived anti-apoptotic proteins like Mcl-1.[2][5][7] Recent studies have also shown that AT7519 can induce pyroptosis through a caspase-3/gasdermin E (GSDME) pathway.[6]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Based on its mechanism of action, the expected morphological changes are consistent with cell cycle arrest and apoptosis. These include:
-
Signs of G1/G2 Arrest: An increase in cell size without division, as cells may continue to grow but are unable to proceed through the cell cycle.[8]
-
Apoptotic Bodies: Formation of membrane-enclosed vesicles containing cellular contents.
-
Cell Shrinkage and Rounding: Cells lose their typical shape, become smaller, and round up as the cytoskeleton collapses.
-
Membrane Blebbing: The cell membrane bulges outwards in characteristic blobs.
-
Nuclear Condensation and Fragmentation: The chromatin inside the nucleus condenses, and the nucleus may break into several fragments.[9]
Q3: At what concentrations should I expect to see these effects?
A3: The effective concentration of this compound is highly cell-line dependent. Antiproliferative activity has been observed with IC50 values ranging from 40 nM to over 2 µM.[1][4][5] For example, in HCT116 colon cancer cells, the IC50 for antiproliferative activity is approximately 82 nM, while in some multiple myeloma cell lines, it can be 0.5 µM or higher.[1][5] It is crucial to perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific cell line.
Q4: How quickly should I expect to see morphological changes?
A4: The timing of morphological changes depends on the cell line's doubling time and the concentration of this compound used.
-
Cell Cycle Arrest: Effects on cell cycle distribution can be observed as early as 6 to 12 hours after treatment.[5][6]
-
Apoptosis: The induction of apoptosis, including morphological changes and Annexin V staining, typically begins between 12 and 24 hours, with more pronounced effects seen at 48 hours.[5]
Troubleshooting Guide: Unexpected Cell Morphology
Problem 1: I'm not observing any morphological changes or effects on cell viability.
-
Potential Cause 1: Insufficient Concentration or Incubation Time. The concentration may be too low for your specific cell line, or the treatment time may be too short.[10]
-
Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours). Refer to the IC50 values in the table below for guidance.
-
-
Potential Cause 2: Compound Inactivity. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[10][11]
-
Potential Cause 3: Cell Line Resistance. The cell line may be inherently resistant. For example, cells lacking a functional Retinoblastoma (Rb) protein may be less sensitive to CDK4/6 inhibition.[8][11] Resistance can also be acquired through mutations in the CDK9 kinase domain.[12]
-
Potential Cause 4: Inappropriate Assay Choice. ATP-based viability assays (e.g., CellTiter-Glo®) can be misleading. CDK inhibitors that cause cell cycle arrest can lead to an increase in cell size and mitochondrial content, masking the anti-proliferative effect and underestimating potency.[8]
-
Solution: Use an assay that directly measures cell number or DNA content, such as crystal violet staining, CyQUANT™ dyes, or direct cell counting.[8]
-
Problem 2: My cells are detaching from the plate but do not show classic signs of apoptosis.
-
Potential Cause 1: High Solvent Concentration. If the final concentration of the vehicle (e.g., DMSO) in the culture medium is too high (typically >0.5%), it can cause cytotoxicity and cell detachment.[10]
-
Solution: Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and kept at a low, non-toxic level (ideally ≤0.1%).
-
-
Potential Cause 2: Anoikis or Other Cell Death Pathways. Detachment itself can trigger a form of apoptosis called anoikis. Alternatively, at certain concentrations, AT7519 may induce other non-apoptotic cell death pathways.
-
Solution: Analyze cells for key apoptotic markers like cleaved caspase-3 and cleaved PARP via Western blot or flow cytometry to confirm if the apoptotic cascade has been initiated.
-
Problem 3: I'm observing significant cell enlargement without cell division.
-
Potential Cause: Expected G1/G2 Cell Cycle Arrest. This is often an expected outcome, not an unexpected one. Cells arrested in G1 or G2 phase by CDK inhibitors will stop dividing but may continue protein synthesis and mass accumulation, leading to an enlarged appearance.[8]
Problem 4: I see evidence of necrosis (e.g., cell swelling, membrane rupture, release of cellular contents) rather than apoptosis.
-
Potential Cause: Excessively High Concentration. Very high concentrations of a compound can induce off-target effects and acute cytotoxicity, leading to necrosis instead of the programmed cell death of apoptosis.[6]
-
Solution: Lower the concentration of this compound. Perform a dose-response experiment to find a concentration that induces apoptosis without widespread necrosis. Analyze for markers of necrosis, such as the release of lactate dehydrogenase (LDH) into the medium.[6]
-
Problem 5: I see a crystalline precipitate in my culture medium after adding this compound.
-
Potential Cause: Compound Precipitation. this compound may have limited solubility in aqueous media. Precipitation will drastically lower the effective concentration of the inhibitor in your experiment.[10]
-
Solution: Ensure the stock solution in DMSO is fully dissolved before diluting it into the culture medium.[11] Gentle warming or sonication may be required for the stock solution.[13] Pre-warm the culture medium before adding the compound and mix thoroughly but gently immediately after addition. Visually inspect the wells for any signs of precipitation under a microscope. Ensure the final DMSO concentration is low (<0.5%).[10]
-
Data Presentation
Table 1: IC50 Values of AT7519 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hrs) | Citation |
| HCT116 | Colon Cancer | 82 | 72 | [1] |
| A2780 | Ovarian Cancer | 350 | 72 | [1] |
| MCF-7 | Breast Cancer | 40 | Not Specified | [1] |
| SW620 | Colon Cancer | 940 | Not Specified | [1] |
| MM.1S | Multiple Myeloma | 500 | 48 | [1][5] |
| U266 | Multiple Myeloma | 500 | 48 | [1][5] |
| U87MG | Glioblastoma | 221.8 | 48 | [6] |
| U251 | Glioblastoma | 246 | 48 | [6] |
| IMR-32 | Neuroblastoma (MYCN-amp) | 386 (median) | Not Specified | [9] |
| SKNSH | Neuroblastoma (non-MYCN-amp) | 1227 (median) | Not Specified | [9] |
Appendices
Appendix A: Key Experimental Protocols
Protocol 1: Cell Proliferation Assay (Crystal Violet Staining)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Fixation: Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the PFA and wash with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.
-
Measurement: Read the absorbance on a microplate reader at 570-590 nm.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. The next day, treat with the desired concentrations of this compound for the chosen time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described above.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Appendix B: Signaling Pathways and Logic Diagrams
Caption: AT7519 inhibits multiple CDKs to cause cell cycle arrest and apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
Best practices for long-term storage of AT7519 TFA
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of AT7519 TFA. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C or, for optimal stability, at -80°C.[1][2] Storing at lower temperatures minimizes the risk of degradation over time.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for long-term stability, which can be up to 6 months. For shorter periods (up to 1 month), storage at -20°C is also acceptable.[4]
Q3: Is this compound sensitive to moisture?
A3: Yes, as a trifluoroacetate salt, this compound is potentially hygroscopic, meaning it can absorb moisture from the air. It is crucial to store the solid compound and its solutions in tightly sealed containers to protect them from moisture.[4]
Q4: Is this compound light-sensitive?
Q5: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A5: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to compound degradation and precipitation.[3] The best practice is to aliquot the stock solution into single-use volumes immediately after preparation.
Long-Term Storage Best Practices
Proper storage of this compound is critical for maintaining its chemical integrity and biological activity. Below are best practices for both the solid compound and its solutions.
Solid this compound
-
Temperature: Store at -20°C for up to 3 years. For extended long-term storage, -80°C is preferable.[2]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to minimize exposure to moisture and air.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Handling: When weighing the compound, work quickly in a low-humidity environment to minimize moisture absorption. A glove box with a controlled atmosphere is ideal.
This compound Stock Solutions
-
Solvent: High-purity, anhydrous DMSO is the recommended solvent for creating stock solutions.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO in your final experimental dilutions.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials.
-
Storage Temperature: Store aliquots at -80°C for up to 6 months.[4] Storage at -20°C is acceptable for up to 1 month.[4]
Data Presentation: Illustrative Stability of Kinase Inhibitors in DMSO
While specific quantitative stability data for this compound is not publicly available, the following table illustrates the expected stability of a typical kinase inhibitor in DMSO at different storage temperatures. This data is for illustrative purposes and actual stability may vary.
| Storage Condition | 1 Month | 3 Months | 6 Months | 1 Year |
| -80°C | >99% | >98% | >95% | >90% |
| -20°C | >98% | >95% | >90% | <85% |
| 4°C | <95% | <85% | <70% | Not Recommended |
| Room Temperature | <80% | <60% | Not Recommended | Not Recommended |
Troubleshooting Guides
Encountering issues in your experiments? The following guides address common problems that may be related to the storage and handling of this compound.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Potential Cause: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from the solid compound.
-
Ensure the solid compound has been stored correctly at -20°C or -80°C in a tightly sealed container.
-
Use a new aliquot of a previously prepared stock solution that has been stored at -80°C and has not undergone freeze-thaw cycles.
-
Verify the final concentration of the compound in your assay.
-
-
-
Potential Cause: Precipitation of the compound in the aqueous culture medium.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to maintain solubility.
-
Visually inspect the medium for any precipitate after adding the compound.
-
Consider pre-warming the media before adding the this compound solution.
-
-
Issue 2: Variability between experiments.
-
Potential Cause: Inconsistent compound concentration due to repeated freeze-thaw cycles of the stock solution.
-
Troubleshooting Steps:
-
Always use a fresh, single-use aliquot of the stock solution for each experiment.
-
If aliquots are not available, prepare a fresh stock solution.
-
-
-
Potential Cause: Absorption of moisture by the solid compound, leading to inaccurate weighing.
-
Troubleshooting Steps:
-
When preparing a new stock solution, handle the solid compound in a low-humidity environment.
-
If a hygroscopic compound is suspected to have absorbed water, it may be necessary to dry it under a vacuum, though this should be done with caution.
-
-
Experimental Protocols
Proper experimental design is crucial when working with kinase inhibitors like AT7519. Below are detailed methodologies for key experiments.
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired high-concentration stock (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Immediately aliquot the stock solution into single-use, light-protected vials.
-
Label the aliquots clearly with the compound name, concentration, date, and store them at -80°C.
Protocol 2: Cell Viability Assay (DNA-based)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium from a fresh, single-use aliquot of the stock solution.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Assess cell viability using a DNA-based assay (e.g., CyQUANT®) according to the manufacturer's protocol to avoid artifacts associated with metabolic assays for cell cycle inhibitors.
-
Read the fluorescence on a plate reader and calculate the IC50 value.
Protocol 3: Western Blot for Downstream Target Inhibition
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of CDK substrates (e.g., p-Rb, total Rb) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by AT7519.
Caption: AT7519 induces cell cycle arrest by inhibiting multiple CDKs.
References
Validation & Comparative
A Comparative Analysis of AT7519 TFA and Other Cyclin-Dependent Kinase Inhibitors in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of AT7519 trifluoroacetate (TFA), a multi-cyclin-dependent kinase (CDK) inhibitor, against other notable CDK inhibitors in the context of neuroblastoma. This document synthesizes experimental data on their efficacy, mechanisms of action, and provides detailed experimental protocols to aid in the design and interpretation of future research.
Introduction to CDK Inhibition in Neuroblastoma
Neuroblastoma, a common pediatric solid tumor, is often characterized by aberrant cell cycle regulation, making CDKs attractive therapeutic targets. Amplification of the MYCN oncogene, a hallmark of high-risk neuroblastoma, drives cell proliferation through the dysregulation of CDK activity. Several classes of CDK inhibitors have been investigated for their therapeutic potential in this malignancy, ranging from pan-CDK inhibitors like AT7519 TFA, dinaciclib, and flavopiridol, to more selective CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib. This guide focuses on a comparative evaluation of their preclinical efficacy.
Comparative In Vitro Efficacy
The in vitro potency of CDK inhibitors is a key indicator of their potential therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values of AT7519 and other CDK inhibitors across a panel of neuroblastoma cell lines, categorized by their MYCN amplification status.
Pan-CDK Inhibitors
AT7519 has demonstrated potent activity against a broad panel of neuroblastoma cell lines, with a particular sensitivity observed in MYCN-amplified cells[1]. Preclinical studies have shown that AT7519 kills MYCN-amplified neuroblastoma cell lines more effectively than cell lines with a single copy of MYCN[2]. Dinaciclib also exhibits potent anti-proliferative effects across various neuroblastoma cell lines by inhibiting CDK2 and CDK9[3]. Flavopiridol has been shown to induce apoptosis and down-regulate MYCN expression in neuroblastoma cells[4].
Table 1: In Vitro Potency (IC50/LC50 in µM) of Pan-CDK Inhibitors in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | AT7519 (IC50)[1] | AT7519 (LC50)[2] | Dinaciclib (IC50)[5] |
| IMR-32 | Amplified | 0.15 | 0.3 | 0.004 |
| NGP | Amplified | 0.14 | 0.3 | 0.003 |
| NB-19 | Amplified | - | - | 0.006 |
| SK-N-BE(2) | Amplified | 0.23 | 0.5 | - |
| CHP-134 | Amplified | 0.27 | 0.6 | - |
| KELLY | Amplified | 0.31 | 0.7 | - |
| NLF | Amplified | 0.33 | 0.8 | - |
| KCNR | Amplified | 0.36 | 0.8 | - |
| MHH-NB-11 | Amplified | 0.39 | 0.9 | - |
| NGP | Amplified | 0.14 | 0.3 | - |
| SK-N-AS | Non-amplified | 1.1 | 5.4 | 0.005 |
| SH-SY5Y | Non-amplified | 1.2 | 7.2 | 0.007 |
| CHLA-255 | Non-amplified | - | - | 0.004 |
| SK-N-FI | Non-amplified | 1.3 | 8.1 | - |
| LA-N-6 | Non-amplified | 1.4 | 9.2 | - |
Note: Data for different inhibitors are often from separate studies and direct comparison should be made with caution.
Selective CDK4/6 Inhibitors
Selective CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, primarily induce cell cycle arrest at the G1 phase[6]. These inhibitors have shown efficacy in neuroblastoma, particularly in combination with other agents[7][8].
Table 2: In Vitro Potency (IC50 in µM) of Selective CDK4/6 Inhibitors in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | LEE011 (Ribociclib)[9] |
| BE2C | Amplified | 0.18 |
| NB-1643 | Amplified | 0.25 |
| IMR5 | Amplified | 0.31 |
| NGP | Amplified | 0.33 |
| KELLY | Amplified | 0.35 |
| NB-SD | Amplified | 0.42 |
| NB-1691 | Amplified | 0.54 |
| EBC1 | Non-amplified | >10 |
| SK-N-AS | Non-amplified | >10 |
| SH-SY5Y | Non-amplified | >10 |
| CHLA-215 | Non-amplified | >10 |
| LAN-6 | Non-amplified | >10 |
Comparative In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of CDK inhibitors. AT7519 has demonstrated significant dose-dependent tumor growth inhibition in MYCN-amplified neuroblastoma xenograft and transgenic mouse models[2]. In a Th-MYCN transgenic mouse model, AT7519 treatment led to an average tumor size reduction of 86% seven days after the start of treatment and improved survival[2]. Dinaciclib has also shown in vivo antitumor efficacy in an orthotopic xenograft mouse model of neuroblastoma and in the TH-MYCN transgenic model[3]. CDK4/6 inhibitors like ribociclib (LEE011) have also been shown to significantly reduce tumor burden in neuroblastoma xenograft models[9].
Table 3: Summary of In Vivo Efficacy of CDK Inhibitors in Neuroblastoma Models
| Inhibitor | Model | Dosing | Key Findings | Reference |
| AT7519 | AMC711T (MYCN-amplified xenograft) | 5, 10, 15 mg/kg/day, i.p. | Dose-dependent tumor growth inhibition. | [2] |
| Th-MYCN transgenic | 15 mg/kg/day, i.p. | 86% average tumor volume reduction at day 7; increased survival. | [2] | |
| Dinaciclib | Orthotopic xenograft (NGP, SH-SY5Y) | Not specified | Significant inhibition of tumor growth. | [3] |
| TH-MYCN transgenic | Not specified | Blocked tumor development. | [3] | |
| Ribociclib (LEE011) | BE2C (MYCN-amplified xenograft) | 200 mg/kg, daily | Significant reduction in tumor burden. | [9] |
| NB-1643 (MYCN-amplified xenograft) | 200 mg/kg, daily | Significant reduction in tumor burden. | [9] |
Mechanism of Action and Signaling Pathways
CDK inhibitors exert their anti-tumor effects by blocking the phosphorylation of key substrates involved in cell cycle progression and transcription. A primary target for many of these inhibitors is the Retinoblastoma protein (Rb). Inhibition of CDK2, CDK4, and CDK6 prevents the hyperphosphorylation of Rb, maintaining it in its active, growth-suppressive state. This leads to the sequestration of E2F transcription factors and a subsequent block in the G1/S cell cycle transition.
Pan-CDK inhibitors like AT7519 and dinaciclib also target other CDKs, such as CDK1, which is crucial for the G2/M transition, and CDK9, which is a component of the positive transcription elongation factor b (P-TEFb) complex. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1 and the oncogene MYCN itself, providing an additional layer of anti-tumor activity, particularly in MYCN-amplified neuroblastoma.
Caption: Simplified CDK signaling pathways and targets of various inhibitors.
Preclinical Toxicity
While pan-CDK inhibitors have shown potent anti-tumor activity, they are often associated with higher toxicity due to their broad target profile[6][10]. This can lead to side effects such as myelosuppression. Selective CDK4/6 inhibitors are generally better tolerated, with the most common adverse events in preclinical and clinical studies being neutropenia, leukopenia, and gastrointestinal issues[11][12][13][14]. For AT7519, dose-limiting toxicities in a Phase I study in adults with advanced solid tumors included mucositis, febrile neutropenia, rash, fatigue, and hypokalemia[15]. Dinaciclib has also been associated with toxicities in clinical trials[16][17][18]. Flavopiridol's clinical use has been hampered by issues related to toxicity and drug resistance[19]. Careful consideration of the therapeutic window is therefore crucial in the development of these agents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of therapeutic agents. Below are representative protocols for key assays used to characterize the activity of CDK inhibitors in neuroblastoma.
Cell Viability (MTT) Assay
This protocol is adapted from a study on AT7519 in neuroblastoma[1].
-
Cell Seeding: Seed neuroblastoma cells in triplicate in 96-well plates at an optimal density for each cell line to ensure logarithmic growth during the assay. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the CDK inhibitor (e.g., AT7519, dinaciclib, flavopiridol, or a CDK4/6 inhibitor) in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation with MTT: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curves and determine the IC50 values using appropriate software.
Caption: A typical workflow for a cell viability (MTT) assay.
Western Blotting for Phospho-Rb
This protocol is a generalized procedure based on methodologies from studies evaluating CDK inhibitors[1].
-
Cell Lysis: After treating neuroblastoma cells with the desired concentrations of CDK inhibitors for the specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser780, Ser795, or Ser807/811) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phospho-Rb.
Apoptosis Assay (Annexin V/PI Staining)
This is a general protocol for assessing apoptosis by flow cytometry.
-
Cell Treatment: Treat neuroblastoma cells with CDK inhibitors at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Conclusion
This compound demonstrates significant preclinical activity against neuroblastoma, particularly in MYCN-amplified models. Its pan-CDK inhibitory profile, which includes the targeting of CDK9, likely contributes to its potent induction of apoptosis and downregulation of MYCN. While direct comparative studies are limited, the available data suggests that AT7519's potency is comparable to or greater than that of other pan-CDK inhibitors like flavopiridol and dinaciclib in certain contexts. In comparison to selective CDK4/6 inhibitors, AT7519's broader mechanism of action may offer advantages in overcoming resistance but may also be associated with a less favorable toxicity profile.
For drug development professionals, the choice between a pan-CDK inhibitor like AT7519 and a more selective agent will depend on the specific therapeutic strategy, such as monotherapy versus combination therapy, and the genetic background of the tumor. The detailed protocols and comparative data presented in this guide are intended to facilitate further preclinical evaluation and the rational design of clinical trials for CDK inhibitors in neuroblastoma.
References
- 1. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Induction of apoptosis by flavopiridol in human neuroblastoma cells is enhanced under hypoxia and associated with N-myc proto-oncogene down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of CDK4/6 as a novel therapeutic option for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual ALK and CDK4/6 inhibition demonstrates synergy against neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitors display a class effect in inducing differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual CDK4/CDK6 Inhibition Induces Cell Cycle Arrest and Senescence in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adverse event profiles of CDK4/6 inhibitors: data mining and disproportionality analysis of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Side effects of CDK4/6 inhibitors in the treatment of HR+/HER2- advanced breast cancer: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The adverse events of CDK4/6 inhibitors for HR+/ HER2- breast cancer: an umbrella review of meta-analyses of randomized controlled trials [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Venetoclax and dinaciclib elicit synergistic preclinical efficacy against hypodiploid acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of CDK Inhibitors: AT7519 TFA and Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of therapeutics due to their ability to target the fundamental machinery of cell cycle progression. This guide provides a detailed comparison of two multi-CDK inhibitors, AT7519 TFA and Flavopiridol, focusing on their efficacy, mechanisms of action, and supporting experimental data to inform preclinical and clinical research decisions.
Introduction to this compound and Flavopiridol
This compound is a potent, small-molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK6, and notably, the transcriptional regulator CDK9.[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis, driven by the inhibition of both cell cycle progression and transcription.[3] AT7519 also demonstrates activity against glycogen synthase kinase 3β (GSK-3β), which contributes to its pro-apoptotic effects.[4][5]
Flavopiridol (Alvocidib) is a synthetic flavonoid and was the first CDK inhibitor to enter clinical trials.[6] It is a broad-spectrum inhibitor targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[7][8][9] Its anti-cancer effects are attributed to the induction of cell cycle arrest, apoptosis, and inhibition of transcription.[10] Flavopiridol has also been noted for its anti-angiogenic properties.[6]
Comparative Efficacy: In Vitro Studies
The following tables summarize the in vitro inhibitory activities of this compound and Flavopiridol against various CDKs and a panel of human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase | This compound IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK1 | 210[1][4] | 30[11] |
| CDK2 | 47[1][4] | 170[11] |
| CDK3 | Less Potent[2] | - |
| CDK4 | 100[1][4] | 20-40[12] |
| CDK5 | 13[4] | - |
| CDK6 | 170[1][4] | 60[11] |
| CDK7 | Less Potent[2] | 300[11] |
| CDK9 | <10[1][4] | 20[12] |
| GSK3β | 89[2][4] | 280[12] |
| Note: IC50 values are compiled from multiple sources and experimental conditions may vary. A lower IC50 value indicates greater potency. |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (IC50)
| Cell Line | Cancer Type | This compound IC50 (nM) | Flavopiridol IC50 (nM) |
| A2780 | Ovarian Carcinoma | 350[13] | 15[12] |
| HCT116 | Colon Carcinoma | 54[13] | 13[12] |
| MCF-7 | Breast Carcinoma | 40[13] | G1 arrest at 300[12] |
| MDA-MB-468 | Breast Carcinoma | 340[13] | G1 arrest at 300[12] |
| HL-60 | Leukemia | 90[13] | - |
| K562 | Chronic Myelogenous Leukemia | - | 130[12] |
| LNCaP | Prostate Carcinoma | - | 16[12] |
| PC3 | Prostate Carcinoma | - | 10[12] |
| Mia PaCa-2 | Pancreatic Carcinoma | - | 36[12] |
| U251 | Glioblastoma | 246[14] | - |
| U87MG | Glioblastoma | 221.8[14] | - |
| MM.1S | Multiple Myeloma | 500[5] | - |
| U266 | Multiple Myeloma | 500[5] | - |
| HN4 | Head and Neck Squamous Cell Carcinoma | - | 65.2[15] |
| HN12 | Head and Neck Squamous Cell Carcinoma | - | 72.8[15] |
| KMH2 | Anaplastic Thyroid Cancer | - | 130[16] |
| BHT-101 | Anaplastic Thyroid Cancer | - | 120[16] |
| CAL62 | Anaplastic Thyroid Cancer | - | 100[16] |
| KKU-055 | Cholangiocarcinoma | - | 40.1[17] |
| KKU-100 | Cholangiocarcinoma | - | 91.9[17] |
| Note: IC50 values are compiled from multiple sources and experimental conditions (e.g., incubation time) may vary. |
Signaling Pathways and Mechanisms of Action
This compound and Flavopiridol share the common mechanism of inhibiting CDKs, which disrupts cell cycle progression and transcription, ultimately leading to apoptosis.
Experimental Protocols
Detailed methodologies for key assays are provided below. These protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Flavopiridol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Flavopiridol for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the DNA content and the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Induce apoptosis by treating cells with this compound or Flavopiridol.
-
Cell Harvesting: Collect all cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate at room temperature for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis of CDK Substrate Phosphorylation
This technique is used to assess the inhibition of CDK activity by measuring the phosphorylation status of their substrates.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitors, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with primary antibodies against phosphorylated and total forms of CDK substrates (e.g., p-Rb, Rb, p-NPM, NPM) and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an ECL substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Conclusion
Both this compound and Flavopiridol are potent multi-CDK inhibitors with demonstrated anti-cancer activity in a wide range of preclinical models. Flavopiridol, as the first-in-class agent, has a longer history of clinical investigation. This compound shows particularly potent inhibition of CDK9 and also targets GSK3β. The choice between these inhibitors for a specific research application will depend on the cancer type, the specific CDK dependencies of the tumor cells, and the desired therapeutic window. The provided data and protocols serve as a foundational guide for researchers to design and execute comparative studies to further elucidate the therapeutic potential of these compounds.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. astx.com [astx.com]
- 14. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
AT7519 TFA and Cisplatin: A Synergistic Combination Against Ovarian Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The combination of the cyclin-dependent kinase (CDK) inhibitor AT7519 TFA with the conventional chemotherapeutic agent cisplatin presents a promising strategy for enhancing treatment efficacy in ovarian cancer. This guide provides a comprehensive comparison of this combination with alternative therapeutic approaches, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this synergistic pairing.
Executive Summary
Preclinical evidence strongly suggests that this compound acts synergistically with cisplatin to inhibit the proliferation and induce apoptosis of ovarian cancer cells. This combination has demonstrated superiority over cisplatin monotherapy in both in vitro and in vivo models. The mechanism underlying this synergy involves the multi-targeted action of AT7519, which, by inhibiting CDKs, not only halts cell cycle progression but also modulates key signaling pathways that sensitize cancer cells to cisplatin-induced DNA damage. This guide will delve into the quantitative data supporting this synergy, compare it with other combination therapies, detail the experimental methodologies, and visualize the key pathways and workflows.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound in combination with cisplatin against ovarian cancer cell lines, alongside data for alternative combination therapies. It is important to note that direct comparison across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Synergy of this compound and Cisplatin in Ovarian Cancer
| Cell Line | Drug Combination | Key Findings | Source |
| SKOV3, A2780 | AT7519 + Cisplatin | AT7519 at nanomolar concentrations significantly enhances the inhibitory and apoptotic effects of cisplatin in a dose-dependent manner.[1] | Zeng et al., 2022 |
Note: Specific IC50 values and Combination Index (CI) data for the AT7519 and cisplatin combination are detailed in the full publication by Zeng et al., 2022. The abstract confirms significant synergy.
Table 2: Performance of Alternative Combination Therapies in Ovarian Cancer
| Cell Line | Drug Combination | IC50 (μM) - Drug 1 | IC50 (μM) - Drug 2 | Combination Index (CI) | Source |
| A2780 | Olaparib + Cisplatin | 6.00 ± 0.35 | 13.87 ± 0.08 | < 0.7 (Synergistic)[2] | Chen et al., 2021 |
| OVCAR-3 | Olaparib + Cisplatin | 12.21 ± 0.10 | 14.93 ± 0.07 | < 0.9 (Synergistic)[2] | Chen et al., 2021 |
| SKOV3 | Sanguinarine + Cisplatin | 2.24 ± 0.01 | 2.5 ± 0.07 (μg/mL) | Synergistic suppression of proliferation[3] | Liu et al., 2020 |
Mechanism of Action and Signaling Pathways
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and CDK9.[1] The synergistic effect with cisplatin in ovarian cancer stems from a multi-pronged attack on cancer cell processes:
-
Cell Cycle Arrest: By inhibiting CDK1 and CDK2, AT7519 induces cell cycle arrest, preventing cancer cells from proliferating.[1]
-
Transcriptional Inhibition: AT7519's inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of RNA transcription of key anti-apoptotic proteins like Mcl-1.[1]
-
Induction of Apoptosis: The downregulation of Mcl-1, coupled with an increase in the pro-apoptotic protein Bim, significantly lowers the threshold for apoptosis, making cancer cells more susceptible to cisplatin-induced cell death.[1]
-
Suppression of Epithelial-Mesenchymal Transition (EMT): AT7519 has been shown to inhibit the migratory capabilities of ovarian cancer cells by suppressing EMT, a process implicated in metastasis and drug resistance.[1]
The combination of these effects with the DNA-damaging properties of cisplatin results in a potent synergistic anti-cancer activity.
Caption: Signaling pathway of AT7519 and Cisplatin synergy.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the synergy between this compound and cisplatin in ovarian cancer.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of AT7519, cisplatin, and their combination on ovarian cancer cell lines.
-
Procedure:
-
Seed ovarian cancer cells (e.g., SKOV3, A2780) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of AT7519, cisplatin, or a combination of both for 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment.
-
Determine the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by AT7519, cisplatin, and their combination.
-
Procedure:
-
Seed cells in 6-well plates and treat with the respective drugs for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the in vivo efficacy of the AT7519 and cisplatin combination on tumor growth.
-
Procedure:
-
Subcutaneously inject ovarian cancer cells (e.g., SKOV3) into the flank of female athymic nude mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign mice to treatment groups: vehicle control, AT7519 alone, cisplatin alone, and the combination of AT7519 and cisplatin.
-
Administer treatments according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the data for tumor growth inhibition and potential toxicity.
-
Caption: General experimental workflow for synergy assessment.
Conclusion
The combination of this compound and cisplatin demonstrates significant synergistic anti-cancer activity in preclinical models of ovarian cancer. This is attributed to the multi-faceted mechanism of AT7519, which complements the cytotoxic effects of cisplatin. When compared to other emerging combination therapies, such as those involving PARP inhibitors, the AT7519-cisplatin duo presents a compelling case for further investigation and clinical development, particularly for patients with cisplatin-resistant disease. The provided experimental protocols offer a robust framework for researchers to validate and expand upon these findings. Further exploration of this combination in clinical trials is warranted to ascertain its therapeutic potential in improving outcomes for ovarian cancer patients.[1]
References
- 1. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring cisplatin resistance in ovarian cancer through integrated bioinformatics approach and overcoming chemoresistance with sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy with AT7519 TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitor AT7519 TFA in combination with other anticancer drugs, supported by experimental data from preclinical studies. This document summarizes key findings on the synergistic effects of AT7519 with conventional chemotherapeutics, offering insights into potential therapeutic strategies and outlining the underlying mechanisms of action.
AT7519 is a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] By targeting these key regulators of the cell cycle and transcription, AT7519 has demonstrated significant anti-proliferative activity across a range of human cancer cell lines.[3] This guide focuses on its efficacy when combined with cisplatin in ovarian cancer, and with 5-fluorouracil (5-FU) and paclitaxel in chemoresistant colon and cervical cancers, respectively.
In Vitro Synergistic Effects of AT7519 Combinations
The combination of AT7519 with standard-of-care chemotherapeutic agents has shown promising synergistic effects in vitro, particularly in overcoming chemoresistance.
AT7519 and Cisplatin in Ovarian Cancer
In ovarian cancer cell lines, the combination of AT7519 with cisplatin has been shown to be significantly more effective at inhibiting cancer cell proliferation than cisplatin alone. This synergistic effect was observed in a dose-dependent manner.[4] Mechanistic studies suggest that AT7519 enhances the efficacy of cisplatin by inhibiting proliferation through the downregulation of CDK1 and CDK2 activities and inhibiting RNA transcription. Furthermore, the combination therapy induces apoptosis by decreasing Mcl-1 and increasing Bim levels in ovarian cancer cells.[4]
AT7519 with 5-FU and Paclitaxel in Chemoresistant Cancers
Preclinical studies have demonstrated that AT7519 can effectively overcome chemoresistance in colon and cervical cancer cells. In paclitaxel-resistant cervical cancer cells and 5-FU-resistant colon cancer cells, AT7519 not only inhibits growth and induces apoptosis on its own but also significantly augments the inhibitory effects of 5-FU and paclitaxel when used in combination. The underlying mechanism involves the suppression of CDK1, CDK2, and RNA polymerase II phosphorylation by AT7519.
Table 1: In Vitro Efficacy of AT7519 in Combination with Other Anticancer Drugs
| Cancer Type | Combination Drug | Cell Line(s) | Key Findings |
| Ovarian Cancer | Cisplatin | Multiple ovarian cancer cell lines | Significantly augments the inhibitory effects of cisplatin in a dose-dependent manner.[4] |
| Colon Cancer (5-FU Resistant) | 5-Fluorouracil (5-FU) | 5-FU-resistant colon cancer cells | AT7519 at sublethal concentrations remarkably augments the inhibitory effects of 5-FU. |
| Cervical Cancer (Paclitaxel Resistant) | Paclitaxel | Paclitaxel-resistant cervical cancer cells | AT7519 at sublethal concentrations remarkably augments the inhibitory effects of paclitaxel. |
In Vivo Efficacy of AT7519 Combination Therapy
The promising in vitro results have been corroborated by in vivo studies using human cancer xenograft mouse models. These studies have demonstrated the potential of AT7519 combination therapy to inhibit tumor growth and improve treatment outcomes.
AT7519 and Cisplatin in Ovarian Cancer Xenograft Model
In a human ovarian cancer xenograft mouse model, the combination of AT7519 and cisplatin demonstrated synergistic effects in inhibiting tumor growth.[4] The combination therapy was well-tolerated at doses that caused minimal toxicity in the mice, providing strong preclinical evidence for potential clinical trials.[4]
AT7519 in Chemoresistant Xenograft Models
The efficacy of AT7519 in overcoming chemoresistance was further confirmed in vivo. Two independent chemoresistant xenograft mouse models, a 5-FU-resistant colon cancer model and a paclitaxel-resistant cervical cancer model, showed significant tumor growth inhibition when treated with AT7519 in combination with the respective chemotherapeutic agents.
Table 2: In Vivo Efficacy of AT7519 Combination Therapy in Xenograft Models
| Cancer Type | Combination Drug | Xenograft Model | Key Findings |
| Ovarian Cancer | Cisplatin | Human ovarian cancer xenograft | Confirmed in vivo efficacy of AT7519 alone and synergistic effects with cisplatin.[4] |
| Colon Cancer (5-FU Resistant) | 5-Fluorouracil (5-FU) | 5-FU-resistant colon cancer xenograft | Confirmed the efficacy of AT7519 in overcoming 5-FU resistance. |
| Cervical Cancer (Paclitaxel Resistant) | Paclitaxel | Paclitaxel-resistant cervical cancer xenograft | Confirmed the efficacy of AT7519 in overcoming paclitaxel resistance. |
| Multiple Myeloma | - (Monotherapy) | Human MM xenograft mouse model | AT7519 treatment inhibited tumor growth compared to controls.[5] |
| Neuroblastoma | - (Monotherapy) | MYCN-amplified AMC711T neuroblastoma xenografts | Dose-dependent tumor growth inhibition.[6] |
| Glioblastoma | - (Monotherapy) | GBM subcutaneous xenograft model | Tumor volume was significantly reduced.[7] |
Mechanism of Action: Signaling Pathways and Experimental Workflows
AT7519 exerts its anticancer effects by targeting multiple cyclin-dependent kinases, thereby interfering with cell cycle progression and transcription. The diagrams below illustrate the key signaling pathways affected by AT7519 and a general workflow for evaluating its combination therapies.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AT7519 TFA: A Promising Strategy in Overcoming Chemoresistance
A comprehensive analysis of preclinical data reveals the potential of AT7519 TFA, a multi-cyclin-dependent kinase (CDK) inhibitor, to overcome resistance to conventional cancer therapies. In vitro and in vivo studies have demonstrated its efficacy in tumor models resistant to standard-of-care agents, suggesting a valuable role for AT7519 in the treatment of refractory cancers.
AT7519 targets multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[1] This broad-spectrum inhibition disrupts cell cycle progression and transcription, leading to apoptosis in cancer cells.[1][2] Notably, this mechanism of action appears effective even in cells that have developed resistance to other therapeutic agents.
Comparative Efficacy in Chemoresistant Cancer Models
Preclinical investigations have highlighted the activity of AT7519 in a range of cancer cell lines with acquired resistance to established chemotherapies.
Activity in Resistant Hematological Malignancies
In multiple myeloma (MM), AT7519 has demonstrated potent cytotoxicity in cell lines resistant to conventional therapies.[3] Specifically, it has shown activity in the dexamethasone-resistant MM.1R cell line and the melphalan-resistant LR5 cell line.[3] While sensitive MM cell lines like MM.1S and U266 show IC50 values around 0.5 μM, the resistant MM.1R line exhibits an IC50 greater than 2 μM.[3]
| Cell Line | Cancer Type | Resistant To | AT7519 IC50 | Reference |
| MM.1S | Multiple Myeloma | - | ~0.5 µM | [3] |
| U266 | Multiple Myeloma | - | ~0.5 µM | [3] |
| MM.1R | Multiple Myeloma | Dexamethasone | >2 µM | [3] |
| LR-5 | Multiple Myeloma | Melphalan | Not specified | [3] |
| Dox40 | Multiple Myeloma | Doxorubicin | Not specified | [3] |
Overcoming Resistance in Solid Tumors
Studies in solid tumors have also underscored the potential of AT7519. In cervical cancer, AT7519 was effective against paclitaxel-resistant cell lines, and in colon cancer, it showed activity in 5-fluorouracil (5-FU)-resistant models.[4] Furthermore, in ovarian cancer, AT7519 has been shown to significantly augment the efficacy of cisplatin, a cornerstone of ovarian cancer treatment to which many patients develop resistance.[5]
| Cancer Type | Resistant To | Effect of AT7519 | Reference |
| Cervical Cancer | Paclitaxel | Inhibits growth and induces apoptosis | [4] |
| Colon Cancer | 5-Fluorouracil (5-FU) | Inhibits growth and induces apoptosis | [4] |
| Ovarian Cancer | Cisplatin | Augments the inhibitory effects of cisplatin | [5] |
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy of AT7519.
Cell Viability and Cytotoxicity Assays
Cell viability is commonly assessed using MTT or MTS assays.[3][6]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 300,000 cells/well for B-cells) and allowed to adhere overnight.[6]
-
Drug Treatment: Cells are treated with a range of concentrations of AT7519 (e.g., 0-4 µM) or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[3][6]
-
MTT/MTS Addition: Following treatment, MTT or MTS reagent is added to each well and incubated for 1-6 hours.[6]
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS) using a plate reader.[6]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[6]
In Vivo Xenograft Studies
The in vivo efficacy of AT7519 is often evaluated in mouse xenograft models.[1][3]
-
Tumor Implantation: Human cancer cells (e.g., 5x10^6 MM.1S cells) are subcutaneously injected into immunodeficient mice (e.g., SCID mice).[3]
-
Tumor Growth: Tumors are allowed to grow to a measurable size.
-
Drug Administration: Mice are treated with AT7519 (e.g., 15 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection on a defined schedule (e.g., once daily, five days a week for two weeks).[3]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of biomarkers, such as levels of phosphorylated Rb and NPM, to confirm target engagement.[1]
Signaling Pathways and Mechanism of Action
AT7519 exerts its anti-cancer effects through the inhibition of multiple CDKs, which in turn affects several downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: Mechanism of action of AT7519 leading to cell cycle arrest and apoptosis.
By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of the retinoblastoma protein (Rb), which is crucial for the G1/S and G2/M transitions in the cell cycle, ultimately leading to cell cycle arrest.[7][8] Simultaneously, inhibition of CDK9 by AT7519 leads to reduced phosphorylation of RNA polymerase II, which in turn inhibits transcription.[3][6] This transcriptional inhibition is particularly detrimental to cancer cells that rely on the rapid turnover of anti-apoptotic proteins like Mcl-1 for their survival.[6] The downregulation of these survival proteins, coupled with cell cycle arrest, culminates in the induction of apoptosis.
References
- 1. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclin-dependent kinases by AT7519 is effective to overcome chemoresistance in colon and cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
AT7519 TFA Demonstrates Efficacy in Chemo-Resistant Cancer Cell Lines, Outperforming Alternatives in Preclinical Models
For Immediate Release
[City, State] – [Date] – New comparative data reveals that AT7519 TFA, a potent multi-cyclin-dependent kinase (CDK) inhibitor, effectively targets and inhibits the growth of cancer cell lines that have developed resistance to standard chemotherapeutic agents. Studies show that this compound induces cell cycle arrest and apoptosis in chemo-resistant colon and cervical cancer cells, suggesting a promising new avenue for treating refractory cancers. In direct comparisons, this compound demonstrates a favorable profile against other CDK inhibitors in specific chemo-resistant models.
This compound is a small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9.[1] This broad-spectrum activity allows it to disrupt the cell cycle at multiple checkpoints and inhibit transcription, leading to programmed cell death (apoptosis). Research indicates that this compound is particularly effective in paclitaxel-resistant cervical cancer cells and 5-fluorouracil (5-FU)-resistant colon cancer cells, with a half-maximal inhibitory concentration (IC50) ranging from 0.1 to 1 μM.[2]
A key mechanism of this compound's efficacy in chemo-resistant cells is its ability to suppress the phosphorylation of CDK1, CDK2, and RNA polymerase II.[2] This dual action of inducing cell cycle arrest and inhibiting the transcription of anti-apoptotic proteins contributes to its potent anti-cancer effects.
Comparative Efficacy of this compound
To provide a clear comparison of this compound's performance, the following tables summarize its inhibitory activity against various CDKs and its cytotoxic effects in chemo-resistant cancer cell lines compared to other CDK inhibitors and standard chemotherapies.
Table 1: Comparative IC50 Values of CDK Inhibitors Against Key Cyclin-Dependent Kinases
| Compound | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK9 (nM) |
| This compound | 210 | 47 | 100 | 13 | <10 |
| Flavopiridol | 30 | 100 | 20 | - | 10 |
| Dinaciclib | 3 | 1 | - | 1 | 4 |
Note: Data compiled from multiple sources.[1][3] This table provides a general comparison of the inhibitors' potency against isolated enzymes and may not directly reflect their efficacy in whole-cell assays.
Table 2: Cytotoxicity of this compound in Chemo-Resistant Cancer Cell Lines
| Cell Line | Resistance Profile | Treatment | IC50 (µM) |
| Cervical Cancer | Paclitaxel-Resistant | This compound | 0.1 - 1.0 |
| Colon Cancer | 5-FU-Resistant | This compound | 0.1 - 1.0 |
Data from a study demonstrating the efficacy of AT7519 in chemo-resistant models.[2]
Mechanism of Action: Signaling Pathways and Experimental Workflow
This compound's mechanism of action involves the inhibition of multiple CDKs, leading to cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate chemo-resistant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound, other CDK inhibitors, or standard chemotherapeutic agents for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle (Propidium Iodide) Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., CDK1, CDK2, phospho-RNA Polymerase II, cleaved PARP, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
The presented data underscores the potential of this compound as a therapeutic agent for cancers that have become resistant to conventional treatments. Its ability to overcome chemo-resistance through the inhibition of multiple CDKs warrants further investigation in clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published AT7519 TFA Findings: A Comparative Guide for Researchers
This guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitor AT7519 trifluoroacetate (TFA) with other notable alternatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of AT7519 TFA's performance supported by experimental data. This document summarizes quantitative findings in structured tables, details experimental methodologies for key assays, and provides visual representations of relevant biological pathways and workflows.
Overview of this compound
AT7519 is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] Its mechanism of action involves the inhibition of these kinases, which are crucial for cell cycle progression and transcription. By targeting these CDKs, AT7519 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3][4] This multi-targeted approach has demonstrated anti-proliferative activity in a wide range of human cancer cell lines, encompassing both solid tumors and hematological malignancies.[1]
Comparative Analysis of CDK Inhibitors
To provide a comprehensive understanding of this compound's performance, this guide compares it with both pan-CDK inhibitors and more selective CDK4/6 inhibitors.
Pan-CDK Inhibitor Alternatives:
-
Flavopiridol (Alvocidib): The first CDK inhibitor to enter clinical trials, Flavopiridol is a pan-CDK inhibitor targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[5][6]
-
Dinaciclib (SCH 727965): A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, Dinaciclib has shown activity in various cancer models.[7][8]
Selective CDK4/6 Inhibitor Alternatives:
-
Palbociclib (Ibrance): The first FDA-approved CDK4/6 inhibitor, Palbociclib is used in combination with endocrine therapy for HR-positive, HER2-negative breast cancer.[9][10]
-
Ribociclib (Kisqali): Another selective CDK4/6 inhibitor approved for the treatment of HR-positive, HER2-negative breast cancer.[11]
-
Abemaciclib (Verzenio): A selective CDK4/6 inhibitor with a distinct chemical structure and a greater selectivity for CDK4.[12]
Data Presentation
In Vitro Kinase Inhibitory Activity of AT7519 and Alternatives
| Compound | CDK1 (IC₅₀, nM) | CDK2 (IC₅₀, nM) | CDK4 (IC₅₀, nM) | CDK5 (IC₅₀, nM) | CDK6 (IC₅₀, nM) | CDK9 (IC₅₀, nM) |
| AT7519 | 210 | 47 | 100 | 13 | 170 | <10 |
| Flavopiridol | 30 | 170 | 100 | - | 60 | 10 |
| Dinaciclib | 3 | 1 | - | 1 | - | 4 |
| Palbociclib | - | - | 11 | - | 16 | - |
| Ribociclib | >10,000 | >10,000 | 10 | - | 39 | - |
| Abemaciclib | - | - | 2 | - | 10 | - |
Anti-proliferative Activity of AT7519 and Alternatives in Cancer Cell Lines
| Cell Line | Cancer Type | AT7519 (IC₅₀) | Flavopiridol (IC₅₀) | Dinaciclib (IC₅₀) | Palbociclib (IC₅₀) | Ribociclib (IC₅₀) | Abemaciclib (IC₅₀) |
| HCT116 | Colon Carcinoma | 82 nM | 13 nM | - | - | - | - |
| MCF-7 | Breast Carcinoma | 40 nM | G1 arrest at 300 nM | - | 180 nM | 118 nM | 33 nM |
| A2780 | Ovarian Carcinoma | 350 nM | 15 nM | - | - | - | - |
| PC3 | Prostate Carcinoma | - | 10 nM | - | - | - | - |
| HL-60 | Leukemia | - | - | - | - | - | - |
| MM.1S | Multiple Myeloma | 500 nM | - | - | - | - | - |
In Vivo Efficacy of AT7519 and Alternatives in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| AT7519 | Colon Cancer | HCT116 | 9.1 mg/kg, twice daily | Tumor regression |
| AT7519 | Multiple Myeloma | MM.1S | 15 mg/kg, once daily | Significant TGI |
| Flavopiridol | Cholangiocarcinoma | CCA xenograft | - | Potent TGI |
| Dinaciclib | - | - | - | Regression in solid tumors |
| Palbociclib | Medulloblastoma | Med-211FH (MYC-amplified) | - | Tumor regression (63% reduction) |
| Ribociclib | Neuroblastoma | BE2C | 200 mg/kg, once daily | Significant TGI |
| Abemaciclib | Breast Cancer | T47D (ER+) | 75 mg/kg, once daily | Tumor regression |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or an alternative) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) or vehicle control via the appropriate route (e.g., intraperitoneal injection or oral gavage) according to the specified dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Mandatory Visualization
AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Workflow for preclinical evaluation of CDK inhibitors.
Logical relationship for comparing AT7519 with its alternatives.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Clonogenic Assay [en.bio-protocol.org]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Personal protective equipment for handling AT7519 TFA
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling AT7519 TFA, a potent cyclin-dependent kinase (CDK) inhibitor. While specific toxicological data for this compound is limited, the primary hazard is associated with its trifluoroacetate (TFA) salt form. Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns and eye damage. Therefore, this compound should be handled with the same precautions as other corrosive and potentially irritating chemical compounds.[1] Strict adherence to the following personal protective equipment (PPE) protocols is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protection is critical when working with this compound in both its solid and solution forms. The following table summarizes the required PPE, which is designed to provide a barrier against splashes, aerosols, and direct contact.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing. | Protects against splashes and aerosols that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is recommended. Always inspect gloves for tears or degradation before use and change them immediately if contact with the compound occurs. | Prevents skin contact which can lead to irritation and burns from the TFA component.[1] |
| Skin and Body Protection | A laboratory coat must be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory. | Protects the skin from accidental spills and contamination.[1] |
| Respiratory Protection | All handling of this compound powder and solutions should be conducted within a certified chemical fume hood. | Minimizes inhalation of dust or aerosols, protecting the respiratory tract from irritation and potential systemic effects.[1] |
Operational Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for safely handling this compound, from initial preparation to final disposal. Following these steps systematically will minimize the risk of exposure and ensure a safe laboratory environment.
Emergency Procedures
Spill Response:
-
Small Spills: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Clean the spill area with a suitable decontamination solution.[1]
-
Large Spills: Evacuate the area immediately.[1] Alert your institution's Environmental Health and Safety (EHS) department.[1] Prevent entry into the affected area.[1]
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Disposal: All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, must be disposed of as hazardous waste. Follow all applicable federal, state, and local regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
